molecular formula C17H16O4 B12437673 6'-Hydroxy-2',4'-dimethoxychalcone

6'-Hydroxy-2',4'-dimethoxychalcone

Cat. No.: B12437673
M. Wt: 284.31 g/mol
InChI Key: QKQLSQLKXBHUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-Hydroxy-2',4'-dimethoxychalcone is a synthetic chalcone derivative, a class of compounds recognized as privileged structures in medicinal chemistry due to their diverse pharmacological profiles. This compound is of significant interest in biochemical and pharmacological research, particularly for investigating pathways related to skin hyperpigmentation and inflammation. Recent studies on structurally similar dimethoxychalcone derivatives have demonstrated potent anti-melanogenic effects by downregulating key proteins such as tyrosinase, TRP-1, and TRP-2, and suppressing the expression of the microphthalmia-associated transcription factor (MITF) through modulation of the Wnt/β-catenin and MAPK signaling pathways . Concurrently, research indicates potential anti-inflammatory applications. Analogous compounds have been shown to inhibit nitric oxide (NO) production and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models. The anti-inflammatory mechanism appears to involve the attenuation of the NF-κB signaling pathway and modulation of MAPK phosphorylation . The dual-function activity against melanogenesis and inflammation makes 6'-Hydroxy-2',4'-dimethoxychalcone a promising candidate for further research in dermatological and cosmeceutical sciences. Furthermore, various hydroxy-methylated chalcones have shown compelling cytotoxic activities against a range of drug-sensitive and multidrug-resistant cancer cell lines, inducing cell cycle arrest and apoptosis through the disruption of mitochondrial membrane potential . Researchers can utilize this compound to explore these and other novel biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQLSQLKXBHUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 6'-Hydroxy-2',4'-dimethoxychalcone (Flavokawain B)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6'-Hydroxy-2',4'-dimethoxychalcone , widely recognized in scientific literature as Flavokawain B (FKB) , is a bioactive chalcone derivative predominantly isolated from the root of Piper methysticum (Kava-kava) and Alpinia pricei.[1][2][3] This compound has emerged as a potent pharmacological agent with significant antineoplastic properties, demonstrating efficacy against androgen-receptor-negative prostate cancer, synovial sarcoma, and oral carcinoma cell lines.

However, its therapeutic window is constrained by a distinct toxicological profile. FKB is identified as a primary contributor to Kava-associated hepatotoxicity, mediated through glutathione (GSH) depletion and reactive oxygen species (ROS) generation.[4] This guide provides a comprehensive technical analysis of its structural chemistry, synthesis, pharmacological mechanisms, and safety considerations for drug development professionals.

Part 1: Chemical Identity & Structural Analysis

Nomenclature Clarification

The designation "6'-Hydroxy-2',4'-dimethoxychalcone" is chemically equivalent to 2'-Hydroxy-4',6'-dimethoxychalcone . In the chalcone backbone, the A-ring (acetophenone-derived) possesses rotational symmetry regarding the C1-C1' axis. Consequently, a hydroxyl group at position 6' is equivalent to position 2' when the ring is rotated 180 degrees. The standard literature reference for this molecule is Flavokawain B .

Physicochemical Profile[2][5][6][7][8][9][10][11]
PropertyDataSource Verification
Common Name Flavokawain B (Flavokavain B)[1][2][3][4][5][6][7][8][9][10]Piper methysticum isolate
IUPAC Name (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-onePubChem CID 5356121
CAS Registry Number 1775-97-9Chemical Abstracts Service
Molecular Formula C₁₇H₁₆O₄Mass Spectrometry
Molecular Weight 284.31 g/mol Calculated
Melting Point 91 - 92 °CHMDB
Solubility DMSO (~50 mg/mL), Ethanol (~10 mg/mL), Water (<0.1 mg/mL)Cayman Chemical
Appearance Yellow Crystalline SolidVisual Inspection
Structural Visualization

The molecule features two aromatic rings linked by an


-unsaturated carbonyl system. The presence of the 2'-hydroxyl group facilitates an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the planar conformation essential for biological intercalation.

Part 2: Chemical Synthesis[15]

Methodology: Claisen-Schmidt Condensation

The most robust synthetic route for Flavokawain B is the base-catalyzed Claisen-Schmidt condensation. This reaction couples a substituted acetophenone with benzaldehyde.

Reaction Pathway Diagram

Synthesis Acetophenone 2'-Hydroxy-4',6'-dimethoxyacetophenone (Starting Material A) Intermediate Aldol Intermediate (Transient) Acetophenone->Intermediate KOH/EtOH RT, 24h Aldehyde Benzaldehyde (Starting Material B) Aldehyde->Intermediate Product Flavokawain B (6'-Hydroxy-2',4'-dimethoxychalcone) Intermediate->Product - H2O (Dehydration)

Caption: Base-catalyzed synthesis of Flavokawain B via Claisen-Schmidt condensation.

Step-by-Step Synthetic Protocol

Reagents:

  • 2'-Hydroxy-4',6'-dimethoxyacetophenone (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve 10 mmol of 2'-Hydroxy-4',6'-dimethoxyacetophenone in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 20 mmol of KOH pellets (dissolved in minimal water or crushed) to the solution. Stir for 10 minutes at room temperature to facilitate enolate formation.

  • Condensation: Dropwise add 11 mmol of benzaldehyde to the reaction mixture.

  • Reaction: Seal the flask and stir vigorously at room temperature for 24–48 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3). The solution will darken to a deep orange/red.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl to neutralize the base (pH ~4-5). A yellow precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum and wash with cold water (3x 50 mL) to remove salts and unreacted aldehyde.

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Validation: Verify structure via ¹H-NMR (Look for trans-olefinic protons with J ≈ 15-16 Hz around 7.7-7.9 ppm).

Part 3: Pharmacological Profile & Mechanism of Action

Dual-Edge Activity: Anticancer vs. Hepatotoxicity

Flavokawain B exhibits a "Jekyll and Hyde" profile. While it is a potent inducer of apoptosis in cancer cells (specifically p53-defective lines), it simultaneously poses risks to healthy hepatocytes via oxidative stress.

Mechanism of Action: Signaling Pathways

FKB acts primarily by disrupting the mitochondrial membrane potential and modulating the MAPK/NF-κB axis.

  • G2/M Cell Cycle Arrest: FKB downregulates Cdc25C and Cyclin B1, halting cell division.

  • Apoptosis Induction: It upregulates pro-apoptotic proteins (Bax, Bim, Puma) and downregulates anti-apoptotic factors (Bcl-2, Survivin, XIAP).

  • ROS Generation: In hepatocytes, FKB depletes glutathione (GSH), leading to unbuffered ROS accumulation and subsequent necrosis.

Signaling Pathway Diagram

Mechanism FKB Flavokawain B (Intracellular) ROS ROS Generation (Oxidative Stress) FKB->ROS GSH Glutathione (GSH) Depletion FKB->GSH Inhibits NFkB NF-κB Inhibition (Survival Signal Blocked) FKB->NFkB Blocks MAPK MAPK Activation (p38, JNK) ROS->MAPK Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Hepatotox Hepatotoxicity (Normal Liver Cells) ROS->Hepatotox GSH->Hepatotox Loss of Protection Apoptosis Apoptosis (Cancer Cells) MAPK->Apoptosis Mito->Apoptosis Caspase 3/7 Activation

Caption: Mechanistic divergence of Flavokawain B leading to apoptosis in tumors and toxicity in liver tissue.

Part 4: Pharmacokinetics & Drug-Like Properties (ADME)

For researchers designing derivatives or formulations, the pharmacokinetic limitations of FKB are the primary hurdle.

  • Absorption: FKB has poor water solubility (<0.1 mg/mL), resulting in low oral bioavailability. It falls into BCS Class II (Low Solubility, High Permeability).

  • Distribution: Highly bound to Human Serum Albumin (HSA). The binding is driven by hydrophobic interactions and hydrogen bonding.[11]

  • Metabolism:

    • Primary metabolic routes include O-demethylation and hydroxylation .[6][12]

    • Bioactivation by Cytochrome P450 enzymes can generate reactive quinone methide intermediates, contributing to hepatotoxicity.

  • Excretion: Rapidly cleared from plasma; studies in mice show a half-life (

    
    ) of approximately 2 hours following oral administration.
    
Formulation Recommendations

To improve the therapeutic index:

  • Nano-encapsulation: Use PLGA nanoparticles or liposomes to enhance solubility and tumor targeting.

  • Structural Modification: Glycosylation (attachment of sugar moieties) has been explored to improve solubility while maintaining cytotoxicity.

References

  • Zhou, P., et al. (2010). Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways.[4][10] FASEB Journal.[4][8] Link

  • Tang, Y., et al. (2010). Flavokawain B, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line. Journal of Obstetrical & Gynaecological Research. Link

  • Hseu, Y.C., et al. (2012). The chalcone flavokawain B induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway.[13] Journal of Agricultural and Food Chemistry.[13] Link

  • PubChem. Flavokawain B Compound Summary. National Library of Medicine. Link

  • Cayman Chemical. Flavokawain B Product Information & Solubility Data.Link

Sources

Technical Guide: Biological Activity of 6'-Hydroxy-2',4'-dimethoxychalcone in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

6'-Hydroxy-2',4'-dimethoxychalcone , widely recognized in literature as Flavokawain B (FKB) , is a naturally occurring chalcone isolated principally from the rootstock of Piper methysticum (Kava).[1] While Kava has traditional anxiolytic uses, this specific lipophilic chalcone has emerged as a potent antineoplastic agent, distinct from the hepatotoxic kavalactones often associated with the plant.

This guide serves as a technical blueprint for researchers investigating FKB. It moves beyond basic phenotypic observations to detail the specific molecular targets—primarily the G2/M cell cycle checkpoint , ROS-mediated apoptosis , and autophagy modulation —and provides validated protocols for its synthesis and biological evaluation.

Chemical Profile[2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one

  • Common Synonym: Flavokawain B[1][2]

  • Molecular Formula: C₁₇H₁₆O₄

  • Molecular Weight: 284.31 g/mol [3][4]

  • Key Structural Feature: The α,β-unsaturated carbonyl system (chalcone scaffold) acts as a Michael acceptor, critical for covalent interactions with cysteine residues on target proteins (e.g., Tubulin, IKKβ).

Part 2: Molecular Mechanisms of Action

Research indicates that 6'-Hydroxy-2',4'-dimethoxychalcone does not rely on a single pathway but rather orchestrates a "multi-target" strike against cancer cell viability.

G2/M Phase Arrest via Tubulin Destabilization

FKB functions as a microtubule-destabilizing agent. Unlike taxanes (which stabilize microtubules), FKB inhibits tubulin polymerization.

  • Mechanism: FKB binds to the colchicine-binding site of β-tubulin.

  • Consequence: This disrupts spindle formation during mitosis, triggering the Spindle Assembly Checkpoint (SAC). The cell accumulates Cyclin B1 and CDK1 but cannot proceed to anaphase, leading to mitotic catastrophe.

ROS-Mediated Intrinsic Apoptosis

FKB acts as a pro-oxidant specifically within the tumor microenvironment.

  • Mechanism: It depletes intracellular glutathione (GSH) and elevates Reactive Oxygen Species (ROS) levels.

  • Pathway: High ROS triggers the collapse of the Mitochondrial Membrane Potential (ΔΨm)

    
     Release of Cytochrome c 
    
    
    
    Activation of Caspase-9 and Caspase-3
    
    
    PARP cleavage.
Autophagy: The Dual-Edged Sword

In certain resistant lines (e.g., p53-mutant cells), FKB induces protective autophagy which, if blocked (e.g., by Chloroquine), significantly enhances apoptosis.

  • Marker: Up-regulation of LC3-II and degradation of p62.

NF-κB Signaling Suppression

FKB blocks the constitutive activation of NF-κB, a key survival signal in many cancers.

  • Direct Target: It inhibits the IκB Kinase (IKK) complex, preventing the phosphorylation and degradation of IκBα. This sequesters the p65 subunit in the cytoplasm, preventing its nuclear translocation and transcription of anti-apoptotic genes (e.g., Bcl-2, Survivin).

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the convergent pathways through which 6'-Hydroxy-2',4'-dimethoxychalcone induces cell death.

FKB_Mechanism FKB 6'-Hydroxy-2',4'-dimethoxychalcone (Flavokawain B) Tubulin β-Tubulin (Colchicine Site) FKB->Tubulin Inhibits ROS ROS Generation (GSH Depletion) FKB->ROS Induces IKK IKK Complex FKB->IKK Inhibits Mitosis Microtubule Destabilization Tubulin->Mitosis Mito Mitochondrial Dysfunction (ΔΨm loss) ROS->Mito IkB IκBα Stabilization IKK->IkB G2M G2/M Cell Cycle Arrest Mitosis->G2M Apoptosis APOPTOSIS (Cell Death) G2M->Apoptosis Caspase Caspase-9/3 Activation Mito->Caspase Caspase->Apoptosis NFkB NF-κB Nuclear Translocation Blocked IkB->NFkB NFkB->Apoptosis Reduced Survival Signals

Figure 1: Multi-target mechanistic action of FKB leading to apoptosis via Tubulin, ROS, and NF-κB pathways.

Part 4: Experimental Framework

Protocol A: Chemical Synthesis (Claisen-Schmidt Condensation)

Rationale: Extraction from Kava is low-yield (approx. 0.015%).[1] Total synthesis ensures high purity (>98%) required for reproducible bioassays.

Reagents:

  • 2'-Hydroxy-4',6'-dimethoxyacetophenone (Precursor A)

  • Benzaldehyde (Precursor B)

  • Potassium Hydroxide (KOH)[4]

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5 mmol of 2'-Hydroxy-4',6'-dimethoxyacetophenone in 20 mL of absolute ethanol.

  • Activation: Add 10 mL of 50% (w/v) aqueous KOH solution dropwise while stirring at 0°C (ice bath).

  • Addition: Add 5.5 mmol (1.1 eq) of Benzaldehyde dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Precipitation: Pour the reaction mixture into ice-cold water (100 mL) and acidify to pH 3–4 using 1M HCl. A yellow precipitate will form.[3]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield bright yellow crystals.

  • Validation: Verify structure via ¹H-NMR (Look for trans-olefin protons at δ 7.7–8.0 ppm with J = 15–16 Hz).

Protocol B: In Vitro Cytotoxicity Assessment

Rationale: To determine the IC₅₀ and selectivity index (SI) against cancer vs. normal cells.

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7, PC-3) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with FKB (dissolved in DMSO, final <0.1%) at concentrations 1–100 µM for 48h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Calculation: Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: To confirm G2/M arrest, a hallmark of FKB activity.

Step-by-Step Methodology:

  • Treatment: Treat cells with IC₅₀ concentration of FKB for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL).

  • Incubation: Incubate 30 min at 37°C in the dark.

  • Analysis: Analyze 10,000 events on a flow cytometer. Look for accumulation in the G2/M peak compared to control.

Part 5: Quantitative Data Summary

The following table summarizes reported IC₅₀ values, demonstrating the compound's broad-spectrum efficacy and selectivity.

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7 Breast (Luminal A)16.5 ± 1.2[1]
MDA-MB-231 Breast (TNBC)5.3 ± 0.4[1]
PC-3 Prostate (Androgen Indep.)16.2[2]
DU145 Prostate6.4[2]
HCT116 Colon~15.0[3]
HUVEC Normal Endothelial>50.0[1]

Note: The significantly higher IC₅₀ in HUVEC (normal cells) indicates a favorable therapeutic window.

Part 6: Synthesis Workflow Diagram

Synthesis_Workflow A 2'-OH-4',6'-OMe Acetophenone Rxn Claisen-Schmidt Condensation (KOH/EtOH, RT, 48h) A->Rxn B Benzaldehyde B->Rxn Acid Acidification (HCl, pH 3-4) Rxn->Acid Pour into Ice Water Crude Yellow Precipitate Acid->Crude Filter Pure Recrystallization (Ethanol) Crude->Pure Final Pure Flavokawain B (>98%) Pure->Final

Figure 2: Synthetic route for high-purity generation of 6'-Hydroxy-2',4'-dimethoxychalcone.

References

  • Abu, N. et al. (2014). In vitro antitumor activity of flavokawain B in 4T1 breast cancer cells. BMC Complementary and Alternative Medicine. [Link]

  • Tang, Y. et al. (2010). Flavokawain B, a kava chalcone, induces apoptosis in human oral carcinoma cells through disruption of the mitochondrial membrane potential. International Journal of Oncology. [Link]

  • Kuo, Y.F. et al. (2010). Flavokawain B, a novel chalcone from Kava extract, induces apoptosis in colon cancer cells through inhibition of Bcl-2 expression. Molecular Nutrition & Food Research. [Link]

  • Eskander, Z. et al. (2012). Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis. Anti-Cancer Drugs. [Link]

Sources

A Technical Guide to the Natural Sources of 6'-Hydroxy-2',4'-dimethoxychalcone (Flavokavain B)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6'-Hydroxy-2',4'-dimethoxychalcone, more commonly known as Flavokavain B (FKB), is a significant bioactive chalcone that has garnered substantial interest within the scientific community. Its potent biological activities, including demonstrated anticancer and anti-inflammatory properties, position it as a molecule of high interest for pharmacological research and drug development.[1][2][3] The primary and most well-documented natural source of this compound is the root of the Kava plant (Piper methysticum).[2][4] This technical guide provides an in-depth exploration of the natural origins of FKB, focusing on its distribution within Piper methysticum, the biosynthetic pathways responsible for its creation, and the critical methodologies for its extraction, isolation, and quantification. This document is designed to serve as a comprehensive resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction to 6'-Hydroxy-2',4'-dimethoxychalcone (Flavokavain B)

Chalcones are a class of open-chain flavonoids that serve as precursors for other flavonoids and are widely distributed in plants.[5] 6'-Hydroxy-2',4'-dimethoxychalcone (FKB) is distinguished by its specific substitution pattern, which is crucial to its biological activity. It is one of three primary flavokavains (A, B, and C) isolated from Kava.[2][4] While present in lower concentrations than the psychoactive kavalactones for which Kava is renowned, FKB's potent bioactivity makes it a compound of significant scientific merit.[2][6][7] Research has highlighted its potential as a chemotherapeutic agent, with studies demonstrating its ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2][8] However, it has also been implicated in cases of kava-related hepatotoxicity, particularly in extracts prepared with organic solvents, making rigorous quality control and quantification essential.[9]

Primary Natural Source: Piper methysticum (Kava)

The undisputed primary natural source of FKB is the Kava plant (Piper methysticum G. Forst.), a perennial shrub native to the islands of the South Pacific.[4][8] Traditionally used to prepare a ceremonial beverage with anxiolytic properties, the plant's rhizome and roots are rich in a variety of secondary metabolites.[6][8][10]

Botanical Distribution and Cultivar Variability

The concentration of FKB is not uniform across all Kava plants; it is significantly influenced by the specific cultivar (chemotype) and the part of the plant used.[11][12]

  • Plant Part: FKB is predominantly found in the roots and rhizomes (stumps) of the Kava plant.[2][4]

  • Cultivar (Chemotype): Kava cultivars are broadly categorized, with "noble" cultivars being traditionally preferred for beverage preparation due to their favorable psychoactive effects. Conversely, "two-day" (or "tudei") and "wichmannii" varieties are often considered lower-quality.[13] Crucially, the concentration of FKB is dramatically higher in non-noble varieties. Studies have shown that the ratio of FKB to the principal kavalactones is significantly higher in "two-day" (0.39) and "wichmannii" (0.32) cultivars compared to "noble" (0.09) and "medicinal" (0.10) cultivars.[11][14] This genetic control over flavokavain content is a critical consideration for sourcing raw materials for drug development, where high FKB content may be desirable, or for dietary supplements, where it may need to be limited.[13][14]

Biosynthesis of Flavokavain B

FKB biosynthesis in Piper methysticum originates from the general phenylpropanoid pathway, which is common to all land plants for producing a wide array of secondary metabolites.[15] The pathway bifurcates to produce both kavalactones and flavokavains from common hydroxycinnamoyl-CoA precursors.[15][16]

The key enzymatic step is catalyzed by chalcone synthase (CHS) , a polyketide synthase. CHS facilitates a condensation reaction between a starter molecule, p-coumaroyl-CoA (derived from the amino acid phenylalanine), and three extender units of malonyl-CoA. This reaction forms the characteristic C6-C3-C6 chalcone backbone. Subsequent tailoring enzymes, such as methyltransferases, are responsible for the specific methoxy group additions at the 2' and 4' positions of the A-ring to yield FKB. The emergence of specialized enzymes in the Piper genus is thought to be responsible for the unique chemical profile of Kava.[15]

Flavokavain B Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phe L-Phenylalanine Cinnamic Acid Cinnamic Acid Phe->Cinnamic Acid  PAL pCoumaroylCoA p-Coumaroyl-CoA NaringeninChalcone Naringenin Chalcone (4,2',4',6'-Tetrahydroxychalcone) pCoumaroylCoA->NaringeninChalcone  CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone  CHS FKB 6'-Hydroxy-2',4'-dimethoxychalcone (Flavokavain B) NaringeninChalcone->FKB  OMTs PAL PAL C4H C4H _4CL 4CL CHS Chalcone Synthase (CHS) OMTs O-Methyltransferases (OMTs) p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid  C4H p-Coumaric Acid->pCoumaroylCoA  4CL

Caption: Biosynthetic pathway of Flavokavain B in Piper methysticum.

Extraction and Analysis Methodologies

The extraction and quantification of FKB require robust and validated analytical methods. The choice of solvent and technique profoundly impacts the yield and purity of the final extract.[7]

Extraction Protocols

Organic solvents are significantly more efficient at extracting lipophilic compounds like FKB compared to traditional aqueous preparations.[9][13] Acetone has been identified as one of the most effective solvents for maximizing the yield of both kavalactones and flavokavains.[17]

Protocol: Ultrasound-Assisted Extraction (UAE) of FKB

This protocol provides an efficient method for lab-scale extraction from dried Kava root powder.

  • Sample Preparation: Grind dried Kava root into a fine powder (e.g., 40-60 mesh) to maximize surface area for extraction.

  • Extraction: Weigh 10 g of powdered Kava root into a 250 mL Erlenmeyer flask. Add 100 mL of 95% acetone.[17]

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for 60 minutes at a controlled temperature (e.g., 40°C).[17][18] Sonication improves solvent penetration and extraction efficiency.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to yield a crude resinous extract.

  • Storage: Store the crude extract at -20°C in a desiccated environment to prevent degradation.

Isolation and Purification

Purification of FKB from the crude extract is typically achieved using chromatographic techniques.

  • Column Chromatography (CC): The crude extract can be subjected to silica gel column chromatography, eluting with a gradient of non-polar to polar solvents (e.g., n-hexane/ethyl acetate or n-hexane/acetone) to separate fractions based on polarity.[9]

  • Preparative HPLC: Fractions enriched with FKB can be further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve high purity (>98%).[9]

Extraction & Isolation Workflow Raw Kava Root (Dried) Grind Grinding / Milling Raw->Grind Powder Fine Powder Grind->Powder Extract Ultrasound-Assisted Extraction (Acetone) Powder->Extract Filter Filtration Extract->Filter Crude Crude Extract Filter->Crude CC Silica Gel Column Chromatography Crude->CC Enriched FKB-Enriched Fraction CC->Enriched PrepHPLC Preparative HPLC (C18 Column) Enriched->PrepHPLC Pure Pure FKB (>98%) PrepHPLC->Pure Analysis QC Analysis (UHPLC-UV) Pure->Analysis

Caption: General workflow for the extraction and isolation of FKB.

Analytical Quantification

Accurate quantification is essential for quality control and research. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV detection is the gold standard.[19]

Protocol: UHPLC-UV Quantification of FKB

  • Standard Preparation: Prepare a stock solution of purified FKB standard in methanol (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 0.5 to 25 µg/mL).[18][20]

  • Sample Preparation: Accurately weigh the crude extract, dissolve in methanol, and filter through a 0.2 µm syringe filter into an HPLC vial.[18]

  • Chromatographic Conditions: [17][19]

    • Column: C18 reversed-phase column (e.g., Agilent Poroshell or Acquity HSS T3, 100 mm × 2.1 mm, 1.8 µm).[19][20]

    • Mobile Phase: A gradient of water with 0.4% formic acid (A) and acetonitrile (B).[17]

    • Gradient Program: A typical gradient might run from ~15% B to 100% B over 12-15 minutes.[17]

    • Flow Rate: 0.4 - 0.9 mL/min.[17]

    • Column Temperature: 60°C to improve peak shape and resolution.[17][19]

    • Detection: Diode-Array Detector (DAD) or UV detector set at 355 nm , the maximum absorption wavelength for flavokavains.[17][20]

  • Quantification: Identify the FKB peak by comparing its retention time to the certified standard. Quantify the concentration using the calibration curve generated from the standards. The limit of quantification for FKB is typically low, around 0.3 µg/mL.[19]

Comparative Data Summary

The concentration of FKB varies significantly based on the Kava cultivar and the extraction method employed. This variability is a critical factor for any research or development program.

ParameterNoble Cultivars"Two-Day" / "Wichmannii" CultivarsNotes
Typical FKB Content ~6.0 mg/g (in acetonic extract)[4][17]11.7 - 26.3 mg/g (in acetonic extract)[17]Non-noble varieties can have over 4 times the FKB content.[13]
FKB/Kavalactone Ratio ~0.09 - 0.13[14][17]~0.21 - 0.39[11][14][17]This ratio is a key marker for differentiating chemotypes.
Extraction Solvent
Water (Traditional)Low YieldLow YieldFKB is lipophilic and has poor water solubility.
Ethanol / AcetoneHigh YieldVery High YieldOrganic solvents dramatically increase the concentration of FKB in the final extract compared to aqueous methods.[9][13]

Conclusion and Future Directions

6'-Hydroxy-2',4'-dimethoxychalcone (Flavokavain B) is a compelling natural product primarily sourced from the roots of Piper methysticum. Its concentration is highly dependent on the plant's genetic makeup, with non-noble cultivars presenting as a significantly richer source. The methodologies for its extraction and quantification are well-established, relying on organic solvent extraction and UHPLC-UV analysis. For drug development professionals, the high FKB content in "two-day" cultivars may represent a valuable source material for isolating this potent anticancer agent. Conversely, for the dietary supplement industry, the use of these same cultivars requires stringent quality control to monitor and limit FKB levels due to potential safety concerns. Future research should focus on exploring other potential, lesser-known botanical sources, optimizing green extraction technologies, and further elucidating the pharmacological mechanisms that underpin FKB's potent bioactivity.

References

  • Flavokavain B - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Pluskal, T., Weng, J. K., & Li, F. (2019). The biosynthetic origin of psychoactive kavalactones in kava. Nature Plants, 5(8), 867–878. [Link]

  • Lebot, V., Do, T. K. T., & Legendre, L. (2014). Detection of flavokavins (A, B, C) in cultivars of kava (Piper methysticum) using high performance thin layer chromatography (HPTLC). Food Chemistry, 151, 554–560. [Link]

  • Liu, Y., Jin, Y., & Li, F. S. (2019). A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava). Molecules, 24(7), 1293. [Link]

  • Meissner, O., & Häberlein, H. (2005). HPLC analysis of flavokavins and kavapyrones from Piper methysticum Forst. Journal of Chromatography B, 826(1-2), 46–49. [Link]

  • Lebot, V., Simeoni, P., & Levesque, J. (2019). Kavalactones and Flavokavins Profiles Contribute to Quality Assessment of Kava (Piper methysticum G. Forst.), the Traditional Beverage of the Pacific. Molecules, 24(9), 1734. [Link]

  • Zhou, P., Li, X., & Jeong, Y. J. (2010). Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways. The FASEB Journal, 24(11), 4722–4732. [Link]

  • HORIBA. (n.d.). Quantitative Chemometric Modeling of Kavalactones and Flavokavains in Kava Root with A-TEEM™ Fluorescence Spectroscopy. Retrieved February 12, 2026, from [Link]

  • Pluskal, T., Weng, J. K., & Li, F. (2018). The biosynthetic origin of psychoactive kavalactones in kava. bioRxiv. [Link]

  • Tice, R. R., & Singer, G. M. (2014). Measuring the Chemical and Cytotoxic Variability of Commercially Available Kava (Piper methysticum G. Forster). PLOS ONE, 9(11), e111572. [Link]

  • Lebot, V., Do, T. K. T., & Legendre, L. (2013). Detection of flavokavins (A, B, C) in cultivars of kava (Piper methysticum) using high performance thin layer chromatography (HPTLC). Static1.Squarespace. [Link]

  • Ramirez, A., Garcia-Castillo, V., & Cardona-G, G. P. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Molecules, 28(23), 7793. [Link]

  • Bian, T., & Zheng, C. (2022). Biosynthetic pathways of kavalactones and flavokavains. ResearchGate. [Link]

  • Johnson, R., La-Beck, N. M., & Mao, J. (2022). Flavokavains A- and B-Free Kava Enhances Resilience against the Adverse Health Effects of Tobacco Smoke in Mice. Journal of Medicinal Chemistry, 65(20), 13866–13877. [Link]

  • Pinner, D. D., Gristock, R. A., & Jacobs, A. T. (2016). Flavokavains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Pharmaceutical Biology, 54(11), 2496–2503. [Link]

  • Abu, N., & Ho, W. Y. (2013). The flavokawains: uprising medicinal chalcones. Cancer Cell International, 13(1), 102. [Link]

  • Xuan, T. D., & Khanh, T. D. (2018). Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root. Molecules, 23(8), 1933. [Link]

  • Iancu, M., & Vlase, L. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. International Journal of Molecular Sciences, 24(13), 10667. [Link]

  • Martin, T., & Rienossl, G. (1994). U.S. Patent No. 5,296,224. Washington, DC: U.S.
  • Pittler, M. H., & Ernst, E. (2003). Piper methysticum (kava kava). Alternative Medicine Review, 8(4), 439–441. [Link]

  • The Good Scents Company. (n.d.). piper methysticum extract. Retrieved February 12, 2026, from [Link]

  • Kim, H. J., & Hyun, C. G. (2022). Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells. Molecules, 27(13), 4059. [Link]

  • Carmona-Gutierrez, D., & Madeo, F. (2019). The flavonoid 4,4′-dimethoxychalcone promotes autophagy-dependent longevity across species. Nature Communications, 10(1), 651. [Link]

  • Hossain, M. K., & Islam, M. S. (2021). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. Journal of Pharmacognosy and Phytochemistry, 10(1), 10-14. [Link]

  • Palleapati, K. K., & Kancharlapalli, V. R. (2021). Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. Arabian Journal of Chemistry, 14(1), 102901. [Link]

  • American Botanical Council. (n.d.). Piper methysticum: Analytical Chemistry. Retrieved February 12, 2026, from [Link]

  • Head, K. A. (1998). Kava Piper Methysticum Plant Benefits. Alternative Medicine Review, 3(6), 458-460. [Link]

  • Kim, H. J., & Hyun, C. G. (2023). The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. Cosmetics, 10(3), 89. [Link]

  • Hofer, S. J., & Madeo, F. (2019). 4,4'-Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects. Autophagy, 15(8), 1474-1476. [Link]

Sources

Flavokawain B: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Flavokawain B, identified by the CAS number 1775-97-9, is a naturally occurring chalcone that has garnered significant interest within the scientific community.[1] Initially isolated from the roots of the kava plant (Piper methysticum), this compound is a secondary metabolite with a range of biological activities.[1][2] This guide provides an in-depth exploration of Flavokawain B, from its fundamental physicochemical properties to its complex pharmacological actions and its potential as a therapeutic agent. For drug development professionals and researchers, understanding the multifaceted nature of Flavokawain B is crucial for harnessing its potential while mitigating its risks.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. Flavokawain B is characterized by the following properties:

PropertyValueSource
CAS Number 1775-97-9[3][4][5][6][7][8][9][10][11][12]
Molecular Formula C17H16O4[3][4][5][6][7][11][12][13]
Molecular Weight 284.31 g/mol [3][4][11][12][13]
IUPAC Name (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one[5][11]
Synonyms Flavokavain B, Flavokavin B, 2'-Hydroxy-4',6'-dimethoxychalcone, Persicochalcone[5][11][13]
Appearance Pale yellow to orange powder[1][5][9]
Solubility Soluble in organic solvents such as methanol, ethanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2][5][6][10]

Pharmacology and Mechanism of Action

Flavokawain B exhibits a dual character in its pharmacological profile, presenting both therapeutic potential and toxicological concerns. Its primary activities are centered around its anti-cancer and anti-inflammatory properties, with a notable risk of hepatotoxicity.

Anticancer Activity

Flavokawain B has demonstrated potent pro-apoptotic activity in various cancer cell lines.[1][6] It is particularly effective against androgen receptor-negative, hormone-refractory prostate cancer cells.[1][6] The compound's mechanism of action involves the induction of apoptosis through the upregulation of the pro-apoptotic protein Bim.[1][6] Furthermore, Flavokawain B can induce cell cycle arrest, further contributing to its anti-cancer effects.[6] In vivo studies have corroborated these findings, showing that Flavokawain B can inhibit the growth of tumor xenografts in mice.[1][6]

The signaling pathways implicated in Flavokawain B's anticancer effects are complex and involve the modulation of key cellular processes.

G FKB Flavokawain B ROS ROS Generation FKB->ROS GADD153 GADD153 Upregulation ROS->GADD153 Bcl2 Bcl-2 Family Regulation GADD153->Bcl2 Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Sources

Pharmacokinetics of Flavokawain B: Bioavailability Barriers and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Flavokawain B (FKB) is a chalcone derivative isolated from Piper methysticum (Kava) demonstrating potent anti-tumor activity, particularly against proteasome-resistant malignancies and synovial sarcomas.[1] Despite its therapeutic promise, FKB presents a challenging pharmacokinetic (PK) profile characterized by extreme lipophilicity (LogP ~4.2) , poor aqueous solubility , and low oral bioavailability (<2%) .

This technical guide analyzes the absorption, distribution, metabolism, and excretion (ADME) of FKB.[2] It provides a validated LC-MS/MS quantification protocol and examines the metabolic bottlenecks—specifically CYP-mediated clearance and structural cyclization—that researchers must overcome to transition FKB from a preclinical candidate to a viable therapeutic.

Physicochemical Profile & Stability

Understanding the fundamental chemistry of FKB is a prerequisite for accurate PK modeling. The chalcone structure (1,3-diphenyl-2-propen-1-one) is inherently unstable in physiological fluids, prone to cyclization into its corresponding flavanone.

Table 1: Key Physicochemical Properties
ParameterValueImplication for PK
Molecular Formula C₁₇H₁₆O₄Low molecular weight facilitates membrane permeation.
Molecular Weight 284.31 g/mol Ideal for passive diffusion.
LogP (Lipophilicity) ~4.2High membrane permeability but poor solubility; extensive protein binding.
Aqueous Solubility ~17.6 mg/LRate-limiting step for oral absorption (Class II/IV BCS).
pKa Non-ionizable (neutral)Absorption is independent of GI pH.
Stability Cyclizes to 5,7-dimethoxyflavanoneFalse-negative efficacy data if not stabilized during analysis.

Analytical Methodology: UPLC-MS/MS Quantification

To accurately define PK parameters, specific quantification in plasma is required. The following protocol is adapted from validated methodologies (e.g., Yang et al.) using Myrislignan as an Internal Standard (IS).[3]

Instrumentation & Conditions
  • System: UPLC coupled with Triple Quadrupole MS (e.g., Agilent 6460 or AB Sciex QTRAP).

  • Column: Agilent XDB-C18 (2.1 × 100 mm, 1.8 µm) or equivalent.[4][5]

  • Mobile Phase:

    • (A) 0.1% Formic Acid in Water.[3][5]

    • (B) Acetonitrile.[3]

  • Gradient: 0-5 min linear gradient (Adjust B% from 40% to 90%).

  • Flow Rate: 0.5 mL/min.

Sample Preparation (Protein Precipitation)[3][5]
  • Aliquot: Transfer 50 µL of rat/mouse plasma into a centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard (Myrislignan, 500 ng/mL).

  • Precipitation: Add 150 µL of Acetonitrile to precipitate proteins.

  • Vortex: Mix vigorously for 60 seconds.

  • Centrifugation: Spin at 12,000 rpm for 10 minutes at 4°C.

  • Injection: Inject 5 µL of the supernatant into the UPLC-MS/MS.

MS/MS Transitions
CompoundPrecursor Ion (

)
Product Ion (

)
Mode
Flavokawain B 285.1

181.0 / 91.1Positive ESI
Myrislignan (IS) 373.2

262.1Positive ESI

Pharmacokinetic Profile: Absorption & Bioavailability

The core limitation of FKB is its route-dependent bioavailability. While intraperitoneal (IP) administration yields moderate exposure, oral dosing is severely hampered by first-pass metabolism and solubility limits.

Comparative Bioavailability Data (Murine Model)

Data synthesized from comparative PK studies in ICR mice.

ParameterIntravenous (IV) 20 mg/kgIntraperitoneal (IP) 20 mg/kgOral (IG) 200 mg/kg
Tmax (h) -0.083 (5 min)0.083 (5 min)
Cmax (ng/mL) High (Bolus)~1500 - 2000~50 - 100
AUC (h*ng/mL) ReferenceModerateLow
Absolute Bioavailability (F) 100%~53.29% ~1.38%

Critical Insight: The Tmax of ~5 minutes across non-IV routes indicates rapid absorption . However, the massive drop in bioavailability (F) from IP (53%) to Oral (1.38%) despite a 10-fold dose increase suggests extensive presystemic elimination (first-pass effect) rather than just absorption failure.

Metabolism & Elimination Mechanisms

FKB undergoes extensive Phase I and Phase II metabolism. The liver is the primary site of clearance, which explains the hepatotoxicity observed at high doses (glutathione depletion).

Metabolic Pathways
  • Demethylation: Mediated primarily by CYP3A2 (in rats, orthologous to human CYP3A4), converting FKB to Cardamonin.

  • Hydroxylation: Mediated by CYP2C6/CYP1A2, converting FKB to Flavokawain C.

  • Cyclization (Non-enzymatic/Enzymatic): Conversion to 5,7-dimethoxyflavanone. This is critical because the flavanone lacks the potent anti-tumor activity of the open-ring chalcone.

  • Glucuronidation: Phase II conjugation facilitates renal excretion.

Visualization: FKB Metabolic Fate

FKB_Metabolism FKB Flavokawain B (Active Chalcone) Cardamonin Cardamonin (Demethylated) FKB->Cardamonin CYP3A2 (Demethylation) FKC Flavokawain C (Hydroxylated) FKB->FKC CYP2C6/1A2 (Hydroxylation) Flavanone 5,7-Dimethoxyflavanone (Inactive Cyclized Form) FKB->Flavanone Isomerase/pH (Cyclization) Glucuronide FKB-Glucuronide (Excreted) FKB->Glucuronide UGT Enzymes (Phase II)

Figure 1: Primary metabolic pathways of Flavokawain B. Note the deactivation pathway via cyclization.[1]

Protocol: Standardized PK Study Workflow

For researchers establishing an FKB pipeline, the following workflow ensures data integrity and minimizes stability-related errors.

Visualization: Experimental Workflow

PK_Workflow cluster_0 Phase 1: In Vivo Dosing cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Analysis Dosing Administer FKB (IV/IP/Oral) Sampling Serial Blood Collection (0, 5, 15, 30 min... 24h) Dosing->Sampling PlasmaSep Centrifuge 4°C Harvest Plasma Sampling->PlasmaSep Precip Protein Precipitation (ACN + IS Myrislignan) PlasmaSep->Precip LCMS UPLC-MS/MS Analysis (MRM Mode) Precip->LCMS Data PK Calculation (WinNonlin: NCA) LCMS->Data

Figure 2: Step-by-step pharmacokinetic study workflow for Flavokawain B.

Step-by-Step Protocol
  • Formulation: Dissolve FKB in a vehicle of 5% DMSO + 5% Tween 80 + 90% Saline. Note: Avoid pure aqueous vehicles due to precipitation.

  • Dosing:

    • Group A (IV): 20 mg/kg via tail vein.

    • Group B (Oral): 200 mg/kg via oral gavage.

  • Sampling: Collect blood (retro-orbital or tail nick) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h.

  • Stabilization: Immediately centrifuge at 4°C. Store plasma at -80°C. Crucial: Process samples within 1 week to prevent cyclization.

  • Data Analysis: Use Non-Compartmental Analysis (NCA) to determine AUC, T1/2, Cmax, and Clearance (CL).

Safety & Toxicity Considerations

While FKB is a potent anti-cancer agent, its PK profile is linked to hepatotoxicity.[1][6]

  • Mechanism: FKB acts as a Michael acceptor, depleting cellular Glutathione (GSH).

  • Toxicity Threshold: In mice, oral doses >25 mg/kg/day for 7 days showed liver damage markers.[7]

  • Monitoring: PK studies must monitor liver enzymes (ALT/AST) alongside plasma concentration to distinguish therapeutic efficacy from toxicity.

References

  • Yang, X., Zan, T., Yan, H., & Liu, B. (2018). UPLC-MS/MS determination of flavokawain B, a novel anti-tumor chemotherapeutic agent in rat plasma and its application to a pharmacokinetic study in rats. Biomedical Chromatography, 33(2), e4391.[4]

  • Li, X., et al. (2023). Establishment of HPLC-MS/MS quantitative analysis method and pharmacokinetic characteristics of Flavokawain B of plasma in mice.[8] Chinese Journal of Comparative Medicine.

  • Zhou, P., et al. (2010). Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways.[1][6] The FASEB Journal, 24(12), 4722-4732.[1][6]

  • Abu, N., et al. (2013). The flavokawains: uprising medicinal chalcones.

  • Tang, Y., et al. (2016). Flavokawain A inhibits Cytochrome P450 in in vitro metabolic and inhibitory investigations. Journal of Ethnopharmacology, 193, 618-625. (Contextual reference for CYP isoforms in Kava chalcones).

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Isolation of Flavokawain B from Piper methysticum

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Flavokawain B, a prominent chalcone found in the roots of Piper methysticum (kava), has garnered significant scientific interest due to its diverse biological activities, including potential anti-cancer and anti-inflammatory properties[1][2]. This document provides a detailed, research-grade protocol for the efficient isolation and purification of Flavokawain B. The methodology presented herein is a synthesis of established extraction and chromatographic techniques, designed to yield a high-purity compound suitable for downstream applications in drug discovery and pharmacological research. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the isolation process.

Introduction: The Significance of Flavokawain B

Piper methysticum, commonly known as kava, has a long history of traditional use in Pacific Island cultures as a ceremonial and social beverage prized for its relaxing effects[3][4]. The plant's rhizome is rich in a class of compounds called kavalactones, which are primarily responsible for its anxiolytic properties[5]. Alongside these kavalactones, the kava root also contains a variety of other bioactive molecules, including the chalcones Flavokawain A, B, and C.[1][6]

Flavokawain B, in particular, has emerged as a molecule of interest for its potent biological activities. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines and its potential as a chemotherapeutic agent[2][7]. However, there are also reports suggesting a potential for hepatotoxicity, making the availability of pure Flavokawain B crucial for further toxicological and pharmacological investigations[7][8]. This protocol provides a robust method for isolating Flavokawain B, enabling researchers to conduct further studies with a well-characterized compound.

Physicochemical Properties of Flavokawain B

A thorough understanding of Flavokawain B's physicochemical properties is fundamental to designing an effective isolation strategy. These properties dictate the choice of solvents for extraction and the parameters for chromatographic separation.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₄[9]
Molar Mass 284.31 g/mol [7][9]
Appearance Crystalline solid[10]
Melting Point 91 °C[9]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[10][11] Poorly soluble in water (est. 17.57 mg/L at 25°C).[12][10][11][12]
UV/Vis. λmax 339 nm[10]

Overall Workflow for Flavokawain B Isolation

The isolation of Flavokawain B from Piper methysticum can be systematically approached in three main stages: extraction, purification, and characterization. The following diagram illustrates the overall workflow.

FlavokawainB_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization raw_material Dried Piper methysticum Root Powder extraction Solvent Extraction (Acetone) raw_material->extraction Ultrasonication filtration Filtration & Concentration extraction->filtration crude_extract Crude Acetone Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography Adsorption fraction_collection Fraction Collection column_chromatography->fraction_collection Elution prep_hplc Preparative HPLC fraction_collection->prep_hplc Further Purification pure_fkb Purified Flavokawain B prep_hplc->pure_fkb analytical_techniques Purity Assessment (Analytical HPLC, LC-MS, NMR) pure_fkb->analytical_techniques Verification

Caption: Workflow for Flavokawain B Isolation.

Detailed Protocol

Materials and Reagents
  • Plant Material: Dried and powdered rhizomes of Piper methysticum.

  • Solvents (HPLC or ACS grade): Acetone, Hexane, Ethyl Acetate, Methanol, Acetonitrile, Water (deionized or Milli-Q).

  • Stationary Phase: Silica gel (for column chromatography, 60 Å, 70-230 mesh).

  • Analytical Standards: Flavokawain B (if available for comparison).

  • Filtration: Filter paper (Whatman No. 1 or equivalent), 0.45 µm syringe filters.

  • Glassware: Beakers, Erlenmeyer flasks, graduated cylinders, round-bottom flasks.

  • Equipment: Rotary evaporator, ultrasonic bath, column for chromatography, fraction collector, preparative HPLC system, analytical HPLC system, vortex mixer.

Safety Precautions
  • Handle all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13]

  • Piper methysticum extracts may cause skin sensitization in some individuals. Avoid direct contact.

  • Flavokawain B is suspected of causing liver damage through prolonged or repeated exposure.[13] Handle the purified compound with care.

Step-by-Step Methodology

The choice of extraction solvent is critical for maximizing the yield of Flavokawain B. Acetone has been shown to be a highly effective solvent for extracting flavokawains from Piper methysticum.[14][15][16]

  • Maceration and Sonication:

    • Weigh 100 g of dried, powdered Piper methysticum root and place it in a 1 L Erlenmeyer flask.

    • Add 500 mL of acetone to the flask.

    • Seal the flask and place it in an ultrasonic bath for 1 hour at room temperature. Sonication enhances extraction efficiency by disrupting cell walls.[15]

    • After sonication, allow the mixture to macerate for an additional 24 hours at room temperature with occasional stirring.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to remove the solid plant material.

    • Wash the residue with an additional 100 mL of acetone to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a dark, viscous crude extract.

Column chromatography is employed for the initial separation of Flavokawain B from other compounds in the crude extract based on polarity.

  • Column Packing:

    • Prepare a slurry of 200 g of silica gel in hexane.

    • Pour the slurry into a glass column (e.g., 5 cm diameter x 50 cm length) and allow the silica to settle, ensuring a uniform packing.

    • Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading and Elution:

    • Dissolve the crude acetone extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

    • Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate completely.

    • Carefully layer the dried, extract-adsorbed silica onto the top of the prepared column.

    • Begin elution with a non-polar solvent system, such as 100% hexane, and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:

      • Hexane (100%)

      • Hexane:Ethyl Acetate (9:1)

      • Hexane:Ethyl Acetate (8:2)[17]

      • Hexane:Ethyl Acetate (7:3)

      • Hexane:Ethyl Acetate (1:1)

      • Ethyl Acetate (100%)

    • Collect fractions (e.g., 20 mL each) and monitor the separation by thin-layer chromatography (TLC) or analytical HPLC. Flavokawain B is expected to elute in the fractions with intermediate polarity.

For obtaining high-purity Flavokawain B, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice.[18][19][20]

  • Method Development:

    • Combine the fractions from column chromatography that are enriched with Flavokawain B.

    • Develop an analytical HPLC method to determine the optimal mobile phase for separation. A C18 column is commonly used for the separation of flavokawains.[21][22] A typical mobile phase could consist of a gradient of acetonitrile and water.

    • The analytical method can then be scaled up for preparative HPLC.

  • Preparative HPLC Protocol:

    • Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). A starting point could be:

      • 0-5 min: 30% B

      • 5-25 min: 30-70% B

      • 25-30 min: 70-100% B

      • 30-35 min: 100% B

    • Flow Rate: Adjust based on the column dimensions (e.g., 15-20 mL/min).

    • Detection: UV at 339 nm.[10]

    • Injection: Dissolve the enriched fraction in a minimal amount of the initial mobile phase and inject onto the column.

    • Collect the peak corresponding to the retention time of Flavokawain B.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction using a rotary evaporator.

    • The resulting solid can be further dried under a high vacuum to remove any residual solvent.

Characterization and Purity Assessment

The identity and purity of the isolated Flavokawain B should be confirmed using standard analytical techniques:

  • Analytical HPLC: To determine the purity of the final product. A sharp, single peak at the expected retention time indicates high purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the isolated compound (284.31 g/mol ).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For structural elucidation and confirmation.

Conclusion

This application note provides a comprehensive and detailed protocol for the isolation of Flavokawain B from the roots of Piper methysticum. By following this guide, researchers can obtain a high-purity sample of this bioactive chalcone, enabling further investigation into its pharmacological and toxicological properties. The emphasis on the rationale behind each step is intended to empower researchers to adapt and troubleshoot the protocol as needed for their specific laboratory settings and research goals.

References

  • The Good Scents Company. (n.d.). flavokawain B, 1775-97-9. Retrieved from [Link]

  • Gaia Herbs. (n.d.). Kava (Piper methysticum): Effects, Uses, and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Flavokawain B. PubChem. Retrieved from [Link]

  • Tahir, M., & Ismail, N. (2013). The flavokawains: uprising medicinal chalcones. DARU Journal of Pharmaceutical Sciences, 21(1), 74.
  • Reddit. (2021, January 12). Kava extraction solvents & efficiency. r/Kava. Retrieved from [Link]

  • Lebot, V., Do, T. K. T., & Legendre, L. (2019). Kavalactones and Flavokavins Profiles Contribute to Quality Assessment of Kava (Piper methysticum G. Forst.), the Traditional Beverage of the Pacific. Molecules, 24(9), 1750.
  • Li, X., Qu, W., & Sit, F. (2019). A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava). Molecules, 24(7), 1297.
  • Google Patents. (n.d.). US5296224A - Kava-kava extract, process for the production thereof and use thereof.
  • Wikipedia. (n.d.). Flavokavain B. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of flavokavins and kavapyrones from Piper methysticum Forst. Retrieved from [Link]

  • PubMed. (n.d.). Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper Methysticum (Kava). Retrieved from [Link]

  • Guo, L., Liu, X., & Li, M. (2013). Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis. Molecular Cancer, 12, 55.
  • ResearchGate. (n.d.). A summary of the properties of all three Flavokawains based on the findings of Dharmaratne et al.,[23]. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of both kavalactone and flavokawain constituents by different single‐marker methods in kava. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Pharmaceutical Biology, 54(1), 123-132.
  • Squarespace. (n.d.). Detection of flavokavins (A, B, C) in cultivars of kava (Piper methysticum) using high performance thin layer chromatography (HPTLC). Retrieved from [Link]

  • PubMed. (n.d.). Detection of flavokavins (A, B, C) in cultivars of kava (Piper methysticum) using high performance thin layer chromatography (HPTLC). Retrieved from [Link]

  • PubMed. (2016). Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Pharmaceutical Biology, 54(1), 123-132.
  • Springer. (n.d.). Cyclization of flavokawain B reduces its activity against human colon cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Multienzymatic biotransformation of flavokawain B by entomopathogenic filamentous fungi: structural modifications and pharmacological predictions. Journal of Biological Engineering, 18(1), 12.
  • ResearchGate. (n.d.). Efficacy of extracting solvents to chemical compounds of kava (Piper methysticum) root. Retrieved from [Link]

  • Auctores Online. (n.d.). Chromatographic methods for the identification of flavonoids. Retrieved from [Link]

  • Google Patents. (n.d.). US6541044B1 - Kava-kava root composition and associated methods.
  • PubMed. (2008). Efficacy of extracting solvents to chemical components of kava (Piper methysticum) roots.
  • News-Medical.net. (n.d.). How Safe is Kava? Risks and Realities. Retrieved from [Link]

  • National Institutes of Health. (2010). Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways. The FASEB Journal, 24(11), 4722-4732.
  • MDPI. (2018). Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root. Molecules, 23(7), 1729.
  • Google Patents. (n.d.). WO1992004036A1 - Kava extract, method of preparing the extract, and its use.
  • Waters. (n.d.). Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System. Retrieved from [Link]

  • Aralyse. (n.d.). Preparative HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
  • ScienceDirect. (n.d.). Safety review of kava (Piper methysticum) by the Natural Standard Research Collaboration. Retrieved from [Link]

  • WebMD. (n.d.). Kava: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • Springer. (n.d.). Isolation by Preparative High-Performance Liquid Chromatography. Retrieved from [Link]

  • Food Standards Australia New Zealand. (2021). Kava (Piper methysticum) beverage for traditional and recreational use Executive summary. Retrieved from [Link]

Sources

Technical Application Note: Solubilization and Cellular Application of 6'-Hydroxy-2',4'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

6'-Hydroxy-2',4'-dimethoxychalcone (often chemically synonymous with Flavokawain B ) is a naturally occurring chalcone belonging to the kavalactone family. It exhibits potent anti-inflammatory and anti-cancer properties, specifically through the induction of oxidative stress (ROS), G2/M cell cycle arrest, and inhibition of the NF-κB signaling pathway.

However, its high lipophilicity presents a significant challenge in cell culture applications. Improper solubilization often leads to "crash-out" (micro-precipitation) upon contact with aqueous culture media, resulting in inconsistent dosing, false-negative toxicity data, and physical stress to cell monolayers. This guide provides a standardized workflow to ensure solubility, stability, and bioavailability.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyDataNotes
Common Name Flavokawain BAlso: 2'-Hydroxy-4',6'-dimethoxychalcone
Molecular Formula

Molecular Weight 284.31 g/mol
CAS Number 1775-97-9
Solubility (DMSO) ~40–65 mg/mLApprox. 140–230 mM
Solubility (Ethanol) ~10 mg/mLSignificantly lower than DMSO
Solubility (Water) InsolubleCritical: Precipitates immediately
Stock Stability 6 months at -80°CHygroscopic; protect from moisture

Protocol: Stock Solution Preparation

Objective: Create a high-concentration, sterile master stock solution (typically 50 mM) suitable for long-term storage.

Reagents & Equipment[4][6][9][10]
  • Compound: 6'-Hydroxy-2',4'-dimethoxychalcone (Solid powder).

  • Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (≥99.9%, Anhydrous).

  • Vials: Amber glass vials (to protect from light) with Teflon-lined caps.

  • Filtration: 0.22 µm PTFE syringe filter (Nylon or PES may dissolve in DMSO).

Step-by-Step Methodology
  • Calculations: Determine the mass required for a 50 mM stock.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000

    • Example: To make 1 mL of 50 mM stock:

      
       mg.
      
  • Weighing: Weigh the powder into a sterile amber glass vial. Do not weigh inside a plastic microtube, as static can disperse the light powder.

  • Solubilization: Add the calculated volume of anhydrous DMSO.

    • Critical Step: Vortex vigorously for 30–60 seconds. If crystals persist, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear and yellow/orange.

  • Sterilization (Optional but Recommended): Filter the DMSO solution through a 0.22 µm PTFE filter into a fresh sterile vial.

    • Note: Do not use cellulose acetate filters (DMSO degrades them).

  • Aliquoting & Storage:

    • Aliquot into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -80°C (stable for >6 months) or -20°C (stable for ~1 month).

    • Caution: DMSO is hygroscopic.[1] Ensure caps are tight to prevent water absorption, which causes compound precipitation inside the frozen vial.

Protocol: In Vitro Dosing (Avoiding Precipitation)

Objective: Dilute the hydrophobic stock into aqueous media without precipitating the compound.

The "Crash-Out" Risk: Direct addition of high-concentration DMSO stock (e.g., 50 mM) to media can cause immediate local precipitation before the compound disperses.

The "Intermediate Dilution" Method
  • Thaw Stock: Thaw the DMSO aliquot at 37°C until completely liquid. Vortex to ensure homogeneity.

  • Prepare Intermediate (100x):

    • Dilute the 50 mM Master Stock into a secondary solvent tube (e.g., sterile PBS or Media) only if the concentration is low enough, OR perform a serial dilution in DMSO first.

    • Best Practice: Dilute the 50 mM Master Stock down to a 1000x Working Stock in DMSO (e.g., if final target is 10 µM, make a 10 mM DMSO working stock).

  • Final Dosing:

    • Add the 1000x DMSO working stock to the pre-warmed cell culture media while vortexing the media or swirling the flask rapidly.

    • Final DMSO Concentration: Ensure the final DMSO content is ≤ 0.1% (v/v) .

    • Example: To treat 10 mL of media at 10 µM: Add 10 µL of 10 mM DMSO stock.

  • Visual QC: Inspect the media under an inverted microscope (20x or 40x).

    • Pass: Media is clear.

    • Fail: Dark, needle-like crystals or amorphous debris are visible. If this occurs, lower the concentration or use a step-down dilution with serum-free media first.

Experimental Workflow Diagram

G Powder Solid Compound (Store -20°C) Weigh Weigh 14.2 mg Powder->Weigh Dissolve Add 1 mL DMSO (Anhydrous) Weigh->Dissolve Sonicate Vortex/Sonicate (Clear Yellow Soln) Dissolve->Sonicate Stock Master Stock (50 mM) Sonicate->Stock Aliquot Aliquot & Freeze (-80°C) Stock->Aliquot Dilute Dilute to 1000x Working Stock (DMSO) Aliquot->Dilute Thaw Media Add to Media (Rapid Mixing) Dilute->Media 1:1000 Cells Cell Treatment (Final DMSO < 0.1%) Media->Cells

Figure 1: Step-by-step workflow for preparing and dosing 6'-Hydroxy-2',4'-dimethoxychalcone.

Biological Mechanism & Context[1][3][4][6][11][12][13][14][15]

Understanding the signaling pathways is crucial for experimental design. 6'-Hydroxy-2',4'-dimethoxychalcone (Flavokawain B) acts primarily as a pro-oxidant in cancer cells, triggering the intrinsic apoptotic pathway.

Key Signaling Events:
  • ROS Generation: The compound induces rapid accumulation of Reactive Oxygen Species (ROS), depleting intracellular Glutathione (GSH).

  • GADD153 Activation: ROS stress upregulates GADD153 (CHOP), a marker of ER stress.

  • Mitochondrial Collapse: Upregulation of pro-apoptotic Bax and Puma , coupled with downregulation of Bcl-2 , leads to loss of mitochondrial membrane potential (

    
    ) and Cytochrome c release.
    
  • NF-κB Suppression: It inhibits the translocation of p65/NF-κB to the nucleus, preventing the transcription of survival factors like Survivin and XIAP .

Pathway Diagram

Pathway Drug 6'-Hydroxy-2',4'-dimethoxychalcone (Flavokawain B) ROS ROS Generation (GSH Depletion) Drug->ROS NFkB NF-κB (p65) Nuclear Translocation Drug->NFkB Inhibits GADD153 GADD153/CHOP (ER Stress) ROS->GADD153 Mito Mitochondrial Dysfunction (Bax High / Bcl-2 Low) GADD153->Mito Survival Survivin / XIAP (Survival Factors) NFkB->Survival Caspase Caspase 9 / 3 / 7 Activation Survival->Caspase Inhibits CytoC Cytochrome c Release Mito->CytoC CytoC->Caspase Apoptosis Apoptosis / G2-M Arrest Caspase->Apoptosis

Figure 2: Mechanistic pathway showing ROS-mediated apoptosis and NF-κB inhibition.

References

  • Kuo, Y. F., et al. (2010). Flavokawain B, a novel chalcone from Alpinia pricei Hayata with potent apoptotic activity: Involvement of ROS and GADD153 upstream of mitochondria-dependent apoptosis in HCT116 cells.[2] Free Radical Biology and Medicine.[2] [Link]

  • Tang, Y., et al. (2010). Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways. FASEB Journal.[3][4] [Link]

  • Ji, B. C., et al. (2013). Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis. Molecular Cancer. [Link]

Sources

In Vitro Cytotoxicity Assay Protocols for Flavokawain B: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing and executing in vitro cytotoxicity assays for Flavokawain B (FKB), a promising natural chalcone derived from the kava plant (Piper methysticum). This guide moves beyond simple procedural lists to offer a deeper understanding of the rationale behind protocol choices, ensuring the generation of robust and reliable data.

Introduction: The Cytotoxic Potential of Flavokawain B

Flavokawain B has garnered significant attention in oncological research for its demonstrated anti-tumor properties across a range of cancer cell lines.[1][2][3] It is known to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G2/M phase, in various cancer models, including breast cancer, osteosarcoma, and melanoma.[4][5][6] Mechanistically, FKB's cytotoxic effects are often linked to the induction of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][5][7][8] This involves the activation of caspases, modulation of Bcl-2 family proteins, and upregulation of death receptors.[4][5][7] Given its therapeutic potential, rigorous and well-controlled in vitro cytotoxicity screening is the foundational step in its preclinical evaluation.

Foundational Knowledge: Understanding the "Why" Behind the "How"

Before delving into specific protocols, it is crucial to grasp the principles that underpin the selection of assays and experimental parameters. The choice of cytotoxicity assay depends on the specific cellular event being measured. For a comprehensive assessment of FKB's effects, a multi-assay approach is recommended, targeting different hallmarks of cell death.

Key Considerations for Assay Selection:

  • Mechanism of Action: Since FKB is known to induce apoptosis, assays that specifically detect apoptotic markers are essential.[4][5]

  • Cell Membrane Integrity: Assays that measure the leakage of intracellular components are valuable for detecting necrosis or late-stage apoptosis.

  • Metabolic Activity: Assays that quantify metabolic function provide an overall measure of cell viability and proliferation.

Data Presentation: Quantifying the Cytotoxic Potency of Flavokawain B

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes reported IC50 values for FKB across various human cancer cell lines, showcasing its differential potency.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay MethodReference
MDA-MB-231Breast Cancer12.372MTT[6]
MCF-7Breast Cancer33.872MTT[6]
SNU-478Cholangiocarcinoma69.472MTT[2]
143BOsteosarcomaNot specified72Not Specified[4]
Saos-2OsteosarcomaNot specified72Not Specified[4]
A375Melanoma7.6 (µg/mL)24MTT[9]
A2058Melanoma10.8 (µg/mL)24MTT[9]
HSC-3Oral Carcinoma4.4 - 35.224Not Specified[10]

Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and the specific assay methodology employed.

Experimental Workflows and Core Protocols

This section details the step-by-step methodologies for three fundamental in vitro assays to characterize the cytotoxic effects of Flavokawain B.

Workflow for Assessing FKB Cytotoxicity

The following diagram illustrates a logical workflow for a comprehensive in vitro evaluation of Flavokawain B.

FKB_Cytotoxicity_Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Interpretation MTT MTT Assay (Metabolic Activity) LDH LDH Release Assay (Membrane Integrity) MTT->LDH Confirmatory Assay AnnexinV Annexin V/PI Staining (Apoptosis Detection) MTT->AnnexinV Mechanism Elucidation IC50 IC50 Determination LDH->IC50 Apoptosis_Quant Apoptosis Quantification AnnexinV->Apoptosis_Quant Pathway_Analysis Signaling Pathway Analysis Apoptosis_Quant->Pathway_Analysis FKB_Prep Flavokawain B Stock Preparation FKB_Prep->MTT Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT

Caption: A streamlined workflow for the in vitro cytotoxic evaluation of Flavokawain B.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Principle: The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight in a humidified 37°C incubator with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Flavokawain B in culture medium. Remove the seeding medium from the wells and add 100 µL of the FKB dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).[13]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14] LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, a hallmark of necrosis and late-stage apoptosis.[14]

Principle: The amount of LDH in the supernatant is proportional to the number of cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 rpm for 5 minutes.[15] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[15][16]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[17]

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a gold standard for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[18][19]

Principle:

  • Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[19][20]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeable to live cells and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[19]

Protocol:

  • Cell Treatment: Treat cells with Flavokawain B at the desired concentrations and for the appropriate duration. Include both negative (vehicle-treated) and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold 1X PBS.[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI (1 mg/mL).[18]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[20]

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Flavokawain B's Apoptotic Signaling Cascade

The cytotoxic effects of Flavokawain B are mediated through a complex interplay of signaling pathways. The following diagram provides a simplified representation of the key molecular events involved in FKB-induced apoptosis.

FKB_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FKB Flavokawain B Fas Fas Death Receptor FKB->Fas Upregulates Bcl2 Bcl-2 (Anti-apoptotic) FKB->Bcl2 Downregulates Bax Bax (Pro-apoptotic) FKB->Bax Upregulates Caspase8 Caspase-8 Fas->Caspase8 Activation Caspase37 Caspase-3/7 (Executioner Caspases) Caspase8->Caspase37 Activation Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Permeabilization CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified signaling pathway of Flavokawain B-induced apoptosis.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the in vitro cytotoxic evaluation of Flavokawain B. By employing a multi-assay approach that interrogates cell viability, membrane integrity, and specific apoptotic markers, researchers can generate comprehensive and reliable data. This information is critical for elucidating the mechanisms of action of FKB and for guiding its further development as a potential anti-cancer therapeutic. Future studies should aim to expand on these foundational assays to explore more detailed molecular mechanisms, such as cell cycle analysis and the expression of specific apoptosis-related proteins, to fully characterize the pharmacological profile of this promising natural compound.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gnanasekar, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Zhou, G., et al. (2013). Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis. Cancer Cell International, 13(1), 55. Retrieved from [Link]

  • Zhou, G., et al. (2013). Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis. Cancer Cell International, 13(1), 55. Retrieved from [Link]

  • Al-Salahi, O., et al. (2016). Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro. BMC Complementary and Alternative Medicine, 16, 88. Retrieved from [Link]

  • Sakai, T., et al. (2012). Flavokawain B, a Kava Chalcone, Induces Apoptosis in Synovial Sarcoma Cell Lines. Journal of Orthopaedic Research, 30(7), 1045-1050. Retrieved from [Link]

  • Chan, G., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Leong, S., et al. (2016). Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Food and Chemical Toxicology, 94, 1-11. Retrieved from [Link]

  • Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Al-Salahi, O., et al. (2019). Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines. Molecules, 24(19), 3599. Retrieved from [Link]

  • Ma, C., et al. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. Journal of Natural Products, 73(6), 1173-1175. Retrieved from [Link]

  • Sakai, T., et al. (2012). Flavokawain B, a kava chalcone, induces apoptosis in synovial sarcoma cell lines. Journal of Orthopaedic Research, 30(7), 1045-1050. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Kim, D., et al. (2020). Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway. Anticancer Research, 40(1), 267-274. Retrieved from [Link]

  • Wozniak, D., et al. (2018). Cyclization of flavokawain B reduces its activity against human colon cancer cells. Medicinal Chemistry Research, 27(4), 1144-1153. Retrieved from [Link]

  • ResearchGate. (n.d.). Probable operative mechanisms of Flavokawain A in cancer cells with different status of p53. Retrieved from [Link]

  • Wozniak, D., et al. (2018). Cyclization of flavokawain B reduces its activity against human colon cancer cells. Medicinal Chemistry Research, 27(4), 1144-1153. Retrieved from [Link]

  • MDPI. (2020). The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells. Antioxidants, 9(12), 1193. Retrieved from [Link]

Sources

Application Note & Protocol: Preparation of 6'-Hydroxy-2',4'-dimethoxychalcone Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically grounded guide for the preparation, quality control, and storage of stock solutions of 6'-Hydroxy-2',4'-dimethoxychalcone (CAS No. 151135-64-7). Chalcones are a class of flavonoids exhibiting a wide range of biological activities, making them valuable compounds in drug discovery and development.[1][2][3] The accuracy, purity, and stability of stock solutions are paramount for generating reproducible and reliable experimental data. This guide details the physicochemical properties of the compound, outlines validated protocols for solubilization, and establishes best practices for storage and handling to ensure solution integrity over time. It is intended for researchers, scientists, and professionals in pharmacology and medicinal chemistry.

Part 1: Compound Characterization & Pre-Protocol Considerations

A thorough understanding of the physicochemical properties of 6'-Hydroxy-2',4'-dimethoxychalcone is the foundation for preparing stable and accurate stock solutions. These properties dictate the choice of solvent, storage conditions, and handling procedures.

Physicochemical Properties

6'-Hydroxy-2',4'-dimethoxychalcone is a flavonoid derivative with a characteristic 1,3-diphenyl-2-propen-1-one backbone.[3] Its key properties are summarized below.

PropertyValueSource
IUPAC Name (E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one[2][4]
CAS Number 151135-64-7[2][4]
Molecular Formula C₁₇H₁₆O₄[4]
Molecular Weight 284.31 g/mol [4]
Appearance Typically a powder[2]
Chemical Family Chalcones[4]
Solubility Profile: The Causality of Solvent Selection

The molecular structure of 6'-Hydroxy-2',4'-dimethoxychalcone, with its aromatic rings, renders it hydrophobic and thus poorly soluble in aqueous solutions. The selection of an appropriate organic solvent is therefore critical.

  • Expert Insight: The primary goal is to select a solvent that fully dissolves the compound at a high concentration while having minimal impact on the downstream experimental system. Dimethyl sulfoxide (DMSO) is the most common choice for creating primary stock solutions of hydrophobic compounds due to its high solvating power.

SolventSolubilityRationale & Considerations
Dimethyl Sulfoxide (DMSO) SolubleRecommended Primary Solvent. Excellent solvating capacity for chalcones. However, DMSO can exhibit cytotoxicity and affect cell differentiation at concentrations typically above 0.5% (v/v) in cell-based assays. Always include a vehicle control in experiments.
Ethanol (EtOH) SolubleA good alternative, particularly if DMSO is incompatible with the assay. May require gentle warming or sonication to fully dissolve. Can be more volatile than DMSO.
Acetone Soluble[2]
Chloroform, Dichloromethane Soluble[2]
Water Low SolubilityDue to its hydrophobic nature, this compound is not readily soluble in water or aqueous buffers.[5]
Stability Considerations

Chalcones can be susceptible to degradation under certain conditions. Ensuring long-term stability is crucial for the validity of multi-day or multi-week experiments.

  • pH Sensitivity: Chalcones can be unstable in highly acidic or alkaline conditions.[6] Stock solutions should be prepared in a neutral, aprotic solvent like DMSO. When diluting into aqueous buffers for working solutions, the final pH should be maintained near physiological pH (7.2-7.4).

  • Photostability: Many flavonoids are light-sensitive.[6] Exposure to light can induce photodegradation. Therefore, all handling, storage, and experimentation should be conducted under subdued light where possible.

  • Thermal Stability: While generally stable at room temperature for short periods, long-term storage at low temperatures is essential to minimize degradation. Avoid repeated freeze-thaw cycles, which can compromise compound stability and lead to precipitation.

Part 2: Safety & Handling Precautions

Prior to handling, it is mandatory to read the Safety Data Sheet (SDS) for 6'-Hydroxy-2',4'-dimethoxychalcone. General safety protocols for handling chemical powders should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles (European standard - EN 166).[5]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[7][8]

  • Spill Management: In case of a spill, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a suitable container for disposal.[7] Avoid creating dust.[9]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations. Do not empty into drains.[8][10]

Part 3: Protocol for Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which serves as the source for all subsequent working solutions.

Materials & Equipment
  • 6'-Hydroxy-2',4'-dimethoxychalcone (solid powder)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.1 mg)

  • Amber glass vial or polypropylene microcentrifuge tube

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Sonicator bath (optional)

Step-by-Step Methodology

1. Pre-dissolution Calculation: The first step is to calculate the required volume of DMSO to achieve a 10 mM concentration. The formula is:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

For a target of 10 mM (0.01 mol/L) and a molecular weight of 284.31 g/mol :

  • To prepare a stock from 1 mg (0.001 g) of the compound: Volume (L) = 0.001 g / (284.31 g/mol * 0.01 mol/L) = 0.0003517 L Volume (µL) = 351.7 µL

2. Weighing the Compound:

  • Allow the container of 6'-Hydroxy-2',4'-dimethoxychalcone to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents water condensation on the hygroscopic powder, which would introduce errors in mass.

  • Tare the analytical balance with your chosen vial (e.g., a 2 mL amber glass vial).

  • Carefully weigh a precise amount of the compound (e.g., 1.0 mg) directly into the vial. Record the exact mass.

3. Dissolution:

  • Using the calculation from step 1, add the precise volume of anhydrous DMSO to the vial containing the compound.

  • Securely cap the vial.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained.

  • Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.

4. Labeling and Storage:

  • Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

  • For long-term storage, proceed to Part 5 .

Part 4: Protocol for Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution into an appropriate vehicle, typically cell culture medium or an assay buffer.

Step-by-Step Methodology (Example: 10 µM Working Solution)

This example describes the preparation of a 10 µM working solution from the 10 mM primary stock.

1. Dilution Calculation: Use the M1V1 = M2V2 formula, where:

  • M1 = Concentration of Primary Stock (10 mM)

  • V1 = Volume of Primary Stock to add (?)

  • M2 = Desired Concentration of Working Solution (10 µM = 0.01 mM)

  • V2 = Final Volume of Working Solution (e.g., 1 mL = 1000 µL)

V1 = (M2 * V2) / M1 V1 = (0.01 mM * 1000 µL) / 10 mM = 1 µL

2. Preparation:

  • Dispense 999 µL of the desired assay buffer or cell culture medium into a sterile microcentrifuge tube.

  • Add 1 µL of the 10 mM primary stock solution to the tube.

  • Vortex gently to mix thoroughly. This solution is now ready for use.

  • Best Practice: Always prepare working solutions fresh for each experiment. If short-term storage is necessary, keep them at 4°C for no more than a few hours.

Part 5: Quality Control, Validation, and Storage

A self-validating protocol includes steps to ensure the integrity of the prepared solutions.

Quality Control
  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change. If observed, the solution may be compromised and should be discarded.

  • Concentration & Purity Verification (Optional): For applications requiring high precision, the concentration and purity of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a UV detector. This method can confirm the identity of the compound and detect any potential degradants.

Storage and Stability
  • Aliquotting: To prevent degradation from repeated freeze-thaw cycles, the primary stock solution should be divided into small, single-use aliquots (e.g., 10-20 µL) in amber or opaque tubes.

  • Long-Term Storage: Store the aliquots in a tightly sealed container at -20°C or -80°C .[6]

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[6]

Part 6: Visualizations

Workflow for Primary Stock Solution Preparation

G cluster_prep Preparation Phase cluster_calc Calculation cluster_dissolve Dissolution Phase cluster_final Finalization A 1. Equilibrate Compound to Room Temperature B 2. Weigh Precise Mass of Compound A->B D 4. Add Calculated Volume of DMSO B->D C 3. Calculate Required Solvent Volume C->D E 5. Vortex Until Fully Dissolved D->E F Sonicate/Warm (If Necessary) E->F if needed G 6. Label Vial (Name, Conc, Date) E->G F->G H 7. Aliquot for Single Use G->H I 8. Store at -20°C/-80°C, Protected from Light H->I

Caption: Workflow for preparing 6'-Hydroxy-2',4'-dimethoxychalcone primary stock solution.

Decision Tree for Solvent Selection

G start Start: Select Solvent for Stock Solution q1 Is the assay a cell-based system? start->q1 q2 Is DMSO known to interfere with the assay endpoint? q1->q2 Yes other Use Acetone or other non-biological solvent q1->other No (e.g., chemical analysis) dmso Use DMSO (Primary Choice) end_bio Ensure final concentration in assay is non-toxic (e.g., <0.5%) and include vehicle control. dmso->end_bio etoh Consider Ethanol (Alternative) etoh->end_bio q2->dmso No q2->etoh Yes end_chem Suitable for chemical analysis, not for biological assays. other->end_chem

Caption: Decision logic for selecting an appropriate solvent for stock solution preparation.

Part 7: References

  • MP Biomedicals. (2006). Material Safety Data Sheet for Chalcone. [Link]

  • PubChem. (n.d.). 4,4'-Dihydroxy-2',6'-dimethoxychalcone. [Link]

  • Chemsrc. (2025). 4'-Hydroxy-2,4-dimethoxychalcone. [Link]

  • Wan Roshaimi, W. N. et al. (2024). Experimental and Simulation of Hydroxy Chalcone Derivatives as Antioxidant and Drug-Like Agents. Malaysian Journal of Analytical Sciences.

  • FooDB. (2010). Compound: 2'-Hydroxy-4',6'-dimethoxychalcone (FDB011797). [Link]

Sources

In Vivo Dosing Guidelines for Flavokawain B in Mice Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Flavokawain B (FKB) is a chalcone derivative isolated from the root of Piper methysticum (Kava).[1][2][3][4][5][6][7][8][9] While it exhibits potent anti-neoplastic properties—specifically against prostate, breast, and bladder cancers—its application is strictly limited by its narrow therapeutic window and potential for hepatotoxicity.

Critical Warning: Unlike crude Kava extracts (which may be tolerated at high doses), pure Flavokawain B is a potent hepatocellular toxin . Studies indicate that FKB can deplete cellular glutathione (GSH) and induce oxidative stress-mediated liver injury.[9][10][11] Researchers must distinguish between "Kava extract" dosing (safe up to ~500 mg/kg) and "Pure FKB" dosing (toxic >50 mg/kg in some models).

This guide provides validated protocols for pure FKB administration, emphasizing formulation strategies to overcome poor water solubility and monitoring regimens to prevent hepatic failure.

Chemical Properties & Formulation Strategy

FKB is highly lipophilic and practically insoluble in water. Successful in vivo delivery requires lipid-based vehicles or co-solvent systems.

Physicochemical Profile[3][6][9][12][13]
  • CAS Number: 1775-97-9[11]

  • Molecular Formula: C17H16O4

  • Solubility: Soluble in DMSO (>20 mg/mL), Ethanol. Insoluble in PBS/Water.

  • Stability: Sensitive to light; prepare fresh or store stock solutions at -20°C in dark.

Recommended Vehicles
RouteVehicle CompositionNotes
Oral Gavage (PO) 100% Olive Oil (Preferred)Used in breast cancer xenograft models. Provides stable suspension and improves lymphatic absorption.
Oral Gavage (PO) 0.5% Methylcellulose Alternative suspension vehicle. Requires thorough vortexing/sonication before every dose.
Intraperitoneal (IP) 10% DMSO + 10% Tween 80 + 80% PBS Standard co-solvent system for lipophilic chalcones. Warning: High DMSO concentration can cause local peritoneal irritation.

Validated Dosing Regimens

The following dosages are derived from peer-reviewed efficacy studies in mice (Balb/c, Nude, and C57BL/6).

A. Efficacy Models (Cancer Xenografts)[3][8]
  • Standard Oral Dose: 50 mg/kg/day

    • Frequency: Daily (QD) for 28–65 days.

    • Model: 4T1 Breast Cancer, RT4 Bladder Cancer.

    • Outcome: Significant tumor volume reduction (~30-60%) without acute lethality in robust strains.

  • Low-Dose IP Regimen: 25 mg/kg, 2x/week

    • Frequency: Twice weekly.

    • Model: Cholangiocarcinoma (SNU-478) xenografts.

    • Note: Used in combination with Gemcitabine/Cisplatin. Lower frequency reduces cumulative hepatic stress.

B. Toxicity Thresholds
  • Hepatotoxicity Onset: 25 mg/kg (PO) daily for 1 week has been shown to induce liver damage (swelling, inflammation) in specific sensitive strains (e.g., ICR mice) when GSH is compromised.

  • Lethal Potential: FKB potentiates Acetaminophen (APAP) toxicity.[2][5] Avoid co-administration with other hepatotoxic agents.

Summary of Dosing Parameters
ParameterRecommendation
Therapeutic Window 25 mg/kg – 50 mg/kg
Max Tolerated Dose (MTD) Strain dependent; caution >50 mg/kg
Administration Volume 100 µL – 200 µL per 20g mouse
Acclimatization Start at 25 mg/kg for 3 days before escalating to 50 mg/kg

Experimental Protocols

Protocol A: Preparation of Oral Suspension (Olive Oil)

Target Concentration: 5 mg/mL (for 50 mg/kg dose in 20g mouse = 1 mg total = 200 µL volume).

  • Weighing: Accurately weigh the required amount of FKB powder.

  • Solubilization (Pre-step): Dissolve FKB in a minimal volume of 100% Ethanol (e.g., 2% of final volume) to break crystal lattice.

  • Mixing: Add the ethanol-FKB solution to Olive Oil (medical grade).

  • Evaporation: Gently warm to 37°C under a nitrogen stream to evaporate the ethanol (optional, but reduces gavage irritation).

  • Homogenization: Sonicate for 10–15 minutes until a uniform suspension/emulsion is formed.

  • Storage: Prepare fresh weekly. Store at 4°C protected from light. Vortex vigorously before every animal dosing.

Protocol B: Preparation of IP Injection Solution

Target Concentration: 2.5 mg/mL (for 25 mg/kg dose in 20g mouse = 0.5 mg total = 200 µL volume).

G Start Weigh FKB Powder Step1 Dissolve in DMSO (10% of final vol) Start->Step1 Step2 Add Tween 80 (10% of final vol) Step1->Step2 Vortex Step3 Slowly add warm PBS (80% of final vol) Step2->Step3 Dropwise with stirring End Filter Sterilize (0.22 µm PES) Step3->End

Figure 1: Workflow for preparing Flavokawain B for intraperitoneal injection. Critical: Add PBS slowly to prevent precipitation.

Mechanism of Action & Toxicity Pathway

FKB acts as a "double-edged sword." Its anti-cancer mechanism (ROS generation/G2-M arrest) overlaps with its toxicity mechanism (GSH depletion).

Signaling Pathway Visualization

Pathway FKB Flavokawain B GSH Intracellular GSH (Depletion) FKB->GSH Direct Conjugation NFkB NF-κB Pathway (Inhibition) FKB->NFkB Blocks Translocation ROS ROS Generation (Oxidative Stress) GSH->ROS Loss of Buffering p38 p38 MAPK / JNK (Activation) ROS->p38 LiverTox Hepatotoxicity (If GSH exhausted) ROS->LiverTox Excessive Stress Arrest G2/M Cell Cycle Arrest (Cyclin B1/Cdc2) p38->Arrest Apoptosis Apoptosis (Bax/Bim/Caspase-3) p38->Apoptosis NFkB->Apoptosis Reduced Survival Signals

Figure 2: Dual mechanism of FKB. Efficacy relies on ROS-mediated apoptosis (Green nodes), while toxicity arises from excessive GSH depletion leading to hepatic necrosis (Black node).

Safety Monitoring & Stop Criteria

Due to the hepatotoxic potential, the following monitoring is mandatory:

  • Body Weight: Measure 3x/week.

    • Stop Rule: >15% weight loss compared to controls.[3]

  • Liver Enzymes (ALT/AST):

    • Collect serum at Day 7 and Day 28.

    • Stop Rule: ALT/AST levels >3x upper limit of normal (ULN).

  • Behavioral Signs: Watch for lethargy, hunched posture, or jaundice (yellowing of ears/tail), indicating liver failure.

References

  • Abu, N., et al. (2015). In vivo antitumor and antimetastatic effects of flavokawain B in 4T1 breast cancer cell-challenged mice. Drug Design, Development and Therapy, 9, 1401–1417.[12] Link

  • Zhou, P., et al. (2010). Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways. FASEB Journal, 24(12), 4722-4732.[10] Link

  • Tang, Y., et al. (2010). Flavokawain B, a Kava Chalcone, Induces Apoptosis via Up-Regulation of Death-Receptor 5 and Bim Expression in Androgen Receptor Negative, Hormonal Refractory Prostate Cancer Cell Lines and Reduces Tumor Growth.[13] International Journal of Cancer, 127(8), 1758-1768.[13] Link

  • Narayanapillai, S. C., et al. (2014). Flavokawains A and B in Kava, Not Dihydromethysticin, Potentiate Acetaminophen-Induced Hepatotoxicity in C57BL/6 Mice.[2] Chemical Research in Toxicology, 27(10), 1871–1886. Link

  • Kim, M., et al. (2019). Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway. Anticancer Research, 39(12), 6635-6643. Link

Sources

Troubleshooting & Optimization

Improving yield of 6'-Hydroxy-2',4'-dimethoxychalcone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Yield of 6'-Hydroxy-2',4'-dimethoxychalcone

Part 1: Executive Summary & Core Chemistry

The Challenge: Synthesizing 6'-Hydroxy-2',4'-dimethoxychalcone (often structurally equivalent to 2'-hydroxy-4',6'-dimethoxychalcone due to ring symmetry) presents a specific set of challenges. The primary yield-killer is the Algar-Flynn-Oyamada (AFO) type side-reaction or simple intramolecular Michael addition , where the ortho-hydroxy group attacks the


-carbon of the enone system, cyclizing the desired chalcone into a flavanone  (specifically 5,7-dimethoxyflavanone).

The Solution: To maximize yield, you must shift the equilibrium toward the chalcone (open chain) and suppress cyclization. This requires precise control of basicity, temperature, and solvent polarity.

Core Reaction Pathway (DOT Diagram):

ReactionPathway Start Start: 2-Hydroxy-4,6-dimethoxyacetophenone + Benzaldehyde Enolate Intermediate: Enolate Ion Start->Enolate KOH/EtOH Deprotonation Aldol Intermediate: Aldol Adduct Enolate->Aldol Condensation Chalcone Target Product: 6'-Hydroxy-2',4'-dimethoxychalcone (Open Chain) Aldol->Chalcone -H2O (Dehydration) Flavanone Side Product: 5,7-Dimethoxyflavanone (Cyclized) Chalcone->Flavanone Michael Addition (High Temp/Acid) Flavanone->Chalcone Strong Base (Reversible)

Caption: The Claisen-Schmidt pathway showing the critical reversible equilibrium between the target chalcone and the unwanted flavanone byproduct.

Part 2: Optimized Experimental Protocols

Do not rely on generic "stir and wait" protocols. Use these specific methodologies to target high yields (>85%).

Method A: The "Cold-Precipitation" Protocol (Standard)

Best for: Standard laboratory synthesis with readily available reagents.

Reagents:

  • Ketone: 2'-Hydroxy-4',6'-dimethoxyacetophenone (10 mmol)

  • Aldehyde: Benzaldehyde (10 mmol)

  • Base: KOH (50% aq. solution, 10 mL)

  • Solvent: Ethanol (Rectified spirit, 30 mL)

Step-by-Step Workflow:

  • Solubilization: Dissolve the acetophenone in Ethanol in a 100 mL round-bottom flask.

  • Aldehyde Addition: Add Benzaldehyde. Stir for 5 minutes.

  • Cryo-Addition: Cool the mixture to 0–5°C in an ice bath.

  • Catalyst Injection: Add the 50% KOH solution dropwise over 20 minutes.

    • Why? Rapid addition causes localized heating, promoting Cannizzaro reaction (destroying aldehyde) or polymerization.

  • Reaction Phase:

    • Stir at 0–5°C for 3 hours.

    • Allow to warm to Room Temperature (25°C) and stir for 24–48 hours.

    • Visual Cue: The solution should turn deep orange/red (chalcone formation).

  • Workup (Critical):

    • Pour the reaction mixture into ice-cold water (200 mL) containing dilute HCl (pH adjusted to ~3-4).

    • Note: Acidification neutralizes the phenoxide, precipitating the free phenol chalcone.

    • Caution: Do not make it too acidic (pH < 2) or heat it, as this catalyzes cyclization to flavanone.

  • Purification: Filter the yellow/orange precipitate. Recrystallize from hot Ethanol.

Method B: The "MOM-Protection" Protocol (High Purity)

Best for: When Method A yields oily products or inseparable flavanone mixtures.

Logic: Protecting the 6'-OH as a Methoxymethyl (MOM) ether prevents the intramolecular hydrogen bond and completely blocks the cyclization pathway.

  • Protection: React 2'-hydroxy-4',6'-dimethoxyacetophenone with MOM-Cl and DIPEA to yield the MOM-protected acetophenone.

  • Condensation: Perform Claisen-Schmidt condensation (as in Method A). Yields will be higher because the "cyclization trap" is removed.

  • Deprotection: Treat the resulting chalcone with dilute HCl/MeOH at room temperature to remove the MOM group, restoring the 6'-OH.

Part 3: Comparative Data & Yield Expectations

VariableStandard (RT)Optimized (0°C)MOM-Protected
Base 20% NaOH50% KOH50% KOH
Temperature 25-30°C0-5°C -> 25°C0-25°C
Time 24 h48 h12 h
Major Impurity Flavanone (15-20%)Flavanone (<5%)None
Physical State Oily / Sticky SolidDistinct CrystalsDistinct Crystals
Typical Yield 40-55%85-92% 90-95%

Part 4: Troubleshooting Guide (FAQ)

Q1: My product is an oily red gum that won't crystallize. What happened?

Diagnosis: This is usually due to (1) residual benzaldehyde (solvent effect) or (2) a mixture of chalcone and flavanone preventing crystal lattice formation. Fix:

  • Trituration: Add a small amount of cold diethyl ether or hexane to the gum and scratch the side of the flask with a glass rod. This induces nucleation.

  • Soak: Leave the gum in the fridge (4°C) overnight in a minimal amount of ethanol.

Q2: I see two spots on my TLC plate close together. Is one the product?

Diagnosis: Yes. The lower R_f spot is likely the Chalcone , and the higher R_f spot is the Flavanone (less polar due to loss of OH... wait, actually flavanone is often more polar than the protected form, but compared to hydroxychalcone, the cyclization hides the phenolic OH, often changing R_f). Correction: In many solvent systems (Hexane:EtOAc), the Chalcone (open, planar, conjugated) and Flavanone (closed, non-planar) have distinct R_f values. Verification: Expose the TLC plate to Ammonia vapor.

  • Chalcone: Turns deep red/orange (bathochromic shift of phenoxide).

  • Flavanone: Does not change color significantly (no conjugated phenol system).

Q3: Why is my yield consistently below 50%?

Diagnosis: The Cannizzaro reaction might be consuming your benzaldehyde. Fix:

  • Increase Benzaldehyde equivalents to 1.2 eq.

  • Ensure you are using fresh Benzaldehyde. Old benzaldehyde oxidizes to benzoic acid, which neutralizes your catalyst. Wash your benzaldehyde with NaHCO3 solution before use if it looks yellow/crusty.

Q4: Can I use ultrasound to speed this up?

Answer: Yes. Ultrasound-assisted synthesis (sonochemistry) can reduce reaction time to 30-60 minutes.

  • Protocol: Put the flask in a sonic bath at 30-40°C.

  • Warning: Ultrasound generates local heat spots. Monitor temperature to prevent cyclization.

Part 5: Decision Tree for Troubleshooting

Troubleshooting Problem Issue: Low Yield or Impure Product CheckTLC Step 1: Check TLC (Hexane:EtOAc 7:3) Problem->CheckTLC MultiSpot Result: Multiple Spots CheckTLC->MultiSpot OneSpot Result: One Spot (Low Mass) CheckTLC->OneSpot AmmoniaTest Step 2: Ammonia Vapor Test MultiSpot->AmmoniaTest CheckAldehyde Step 2: Check Benzaldehyde Quality OneSpot->CheckAldehyde RedColor Spot turns RED: It is Chalcone. Impurity is likely Flavanone. AmmoniaTest->RedColor NoColor No Color Change: Reaction failed or Cyclized completely. AmmoniaTest->NoColor Action1 Action: Recrystallize from EtOH. Avoid heat during workup. RedColor->Action1 OldAldehyde Aldehyde contains Benzoic Acid CheckAldehyde->OldAldehyde Action2 Action: Wash Aldehyde w/ NaHCO3 or Distill before use. OldAldehyde->Action2

Caption: Diagnostic flowchart for identifying yield loss causes based on TLC analysis.

References

  • Patadiya, N., & Vaghela, V. (2022).[1] An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry. Link

  • Susanti, E. V. H., et al. (2022). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone by Grinding Techniques. SciTePress. Link

  • BenchChem Technical Support. (2025). Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis. Link

  • PubChem. (2025).[2][3][4] Compound Summary: 4,4'-Dihydroxy-2',6'-dimethoxychalcone. National Library of Medicine. Link

  • Cabrera, M., et al. (2007). Synthetic Chalcones, Flavanones, and Flavones as Antitumoral Agents. Bioorganic & Medicinal Chemistry.

Sources

Technical Support Center: Solving Solubility Challenges with Flavokawain B in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Flavokawain B (FKB). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant challenge of FKB's poor solubility in aqueous media. As a potent chalcone isolated from the kava plant (Piper methysticum), FKB presents exciting therapeutic potential, particularly in oncology, due to its anti-inflammatory and pro-apoptotic activities.[1][2][3][4] However, its hydrophobic nature frequently hinders experimental reproducibility and limits its translational potential.[2]

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the physicochemical reasons behind FKB's low aqueous solubility and provide validated, step-by-step protocols to enhance its dissolution for reliable in vitro and preclinical research.

Section 1: Understanding Flavokawain B's Physicochemical Profile

A thorough understanding of a compound's properties is the first step in troubleshooting solubility. FKB's molecular structure dictates its behavior in different solvents.

Q1: What are the key physicochemical properties of Flavokawain B that contribute to its low water solubility?

Flavokawain B is a member of the chalcone class of compounds, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] Its poor aqueous solubility is primarily due to:

  • High Lipophilicity: The molecule is dominated by nonpolar aromatic rings and methoxy groups, with only a single phenolic hydroxyl group to contribute to hydrogen bonding with water. This is quantitatively represented by its high estimated LogP value (a measure of lipophilicity).

  • Crystalline Solid State: FKB is a crystalline solid, meaning energy is required to break its stable crystal lattice structure before it can dissolve in a solvent.[3][5]

These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₄[1][3]
Molecular Weight 284.3 g/mol [1][3]
Appearance Crystalline Solid[3][5]
logP (o/w) ~3.8 - 4.2 (estimated)[1][6]
Aqueous Solubility 17.57 mg/L (estimated @ 25°C)[6]
Q2: In which common laboratory solvents is Flavokawain B readily soluble?

FKB is highly soluble in several organic solvents.[3][5][7] This property is crucial for preparing high-concentration stock solutions, which are then diluted into aqueous buffers or media for experiments.

SolventReported SolubilitySource
Dimethyl Sulfoxide (DMSO) ~50 mg/mL (175.87 mM)[3][5][7]
Dimethylformamide (DMF) ~30 mg/mL (105.52 mM)[3][5]
Ethanol ~10 mg/mL (35.17 mM)[3][5]

Section 2: Troubleshooting Stock Solution and Working Dilutions

The most common point of failure occurs when transitioning from a concentrated organic stock to a final aqueous working solution.

Q3: How do I prepare a stable, high-concentration stock solution of FKB?

Preparing a reliable stock solution is the foundation of a successful experiment.

Protocol: Preparing a 50 mg/mL (175.87 mM) FKB Stock in DMSO

  • Weighing: Accurately weigh the desired amount of FKB powder (purity ≥98%) in a sterile microcentrifuge tube or glass vial.[3][5]

  • Solvent Addition: Add fresh, anhydrous DMSO to the FKB powder to achieve a final concentration of 50 mg/mL.[7] Expert Tip: Using moisture-contaminated DMSO can significantly reduce the final solubility.[7]

  • Dissolution: Vortex vigorously for 1-2 minutes. If needed, gently warm the solution to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.

  • Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability (≥4 years).[5]

Q4: My FKB precipitates when I dilute my DMSO stock into cell culture media. How can I prevent this?

This is a classic problem known as "crashing out," where a compound that is soluble in an organic solvent is insoluble in the aqueous environment it's introduced to. The key is to control the dilution process to avoid creating localized areas of high FKB concentration that exceed its aqueous solubility limit.

Below is a troubleshooting workflow to address this issue.

G cluster_dilution Dilution Best Practices start Start: FKB Precipitates in Aqueous Media check_conc Is the final FKB concentration too high? start->check_conc improve_dilution Improve Dilution Technique check_conc->improve_dilution No fail Issue Persists check_conc->fail Yes (Lower the dose) reduce_dmso Reduce Final DMSO Concentration (<0.5%) improve_dilution->reduce_dmso dilution1 1. Warm aqueous media to 37°C. use_enhancer Use a Solubility Enhancement Technique reduce_dmso->use_enhancer success Success: FKB is Soluble use_enhancer->success dilution2 2. Add stock solution dropwise while vigorously vortexing/stirring. dilution3 3. Avoid adding stock as a single bolus.

Caption: Troubleshooting workflow for FKB precipitation.

Section 3: Advanced Solubility Enhancement Strategies

If proper dilution techniques are insufficient, more advanced formulation strategies are required. These methods aim to increase the apparent solubility of FKB in the final aqueous solution.

Q5: Can co-solvents improve FKB solubility, and how should I use them?

Yes, co-solvents can be highly effective. A co-solvent is a water-miscible organic solvent that, when added to an aqueous system, increases the solubility of a poorly soluble compound.[8] For in vivo studies, biocompatible co-solvents are essential.

Example Formulation Using PEG300 and Tween 80:

A common formulation for preclinical studies involves a three-part system:

  • DMSO: To initially dissolve the FKB.

  • PEG300 (Polyethylene glycol 300): A water-miscible co-solvent.

  • Tween 80 (Polysorbate 80): A surfactant to aid in forming a stable dispersion.

Protocol: Preparing a 1 mL FKB Formulation for in vivo use [7]

  • Prepare a concentrated stock of FKB in DMSO (e.g., 46 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • Add 50 µL of the FKB/DMSO stock solution to the PEG300 and mix thoroughly until clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile water (or saline) to bring the final volume to 1 mL.

  • This formulation should be used immediately for optimal results.[7]

Q6: What are cyclodextrins and can they be used to formulate FKB?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[9] They can encapsulate poorly water-soluble molecules, like FKB, forming an "inclusion complex" that is significantly more water-soluble.[9][10] This is a widely used and highly effective technique in pharmaceutical formulation.[11] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly-methylated-β-cyclodextrin (RAMEB) are often used to further enhance solubility.[12][13]

G cluster_0 Before Complexation cluster_1 Cyclodextrin Inclusion Complex cluster_2 After Complexation fkb Flavokawain B (Hydrophobic) water Aqueous Medium fkb->water Poor Solubility (Precipitation) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) fkb_in_cd FKB complex FKB-Cyclodextrin Complex (Water Soluble) water2 Aqueous Medium complex->water2 Enhanced Solubility (Stable Solution) fkb_label FKB

Sources

Technical Support Center: HPLC Analysis of Kava Chalcones & Kavalactones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: KAVA-SEP-001 Subject: Optimization of Peak Resolution and Stability for Piper methysticum Constituents

Executive Summary

This guide addresses the chromatographic separation of the six major kavalactones (Methysticin, Dihydromethysticin, Kavain, Dihydrokavain, Yangonin, Desmethoxyyangonin) and the three primary chalcones (Flavokawains A, B, and C).[1][2][3][4][5]

The primary technical challenge in this analysis is the "Critical Pair" resolution—specifically separating the methysticin/dihydromethysticin (M/DHM) and kavain/dihydrokavain (K/DHK) couples—while preventing the photo-isomerization of the chalcones.

Part 1: The Master Protocol (Reference Method)

Before troubleshooting, ensure your baseline method aligns with field-validated parameters. Many separation issues stem from using generic C18 conditions for these structurally sensitive lactones.

Optimized UHPLC/HPLC Conditions

Based on modified AOAC and high-resolution academic protocols [1, 2].

ParameterSpecificationTechnical Rationale
Stationary Phase C18 with High Carbon Load (e.g., Waters HSS T3 or Agilent Poroshell 120 EC-C18)High retentivity is required to separate the non-polar lactones. T3 bonding aids in retaining polar impurities away from the main peaks.
Temperature 40°C - 60°C Critical: Kavalactones exhibit significant band broadening at room temperature. Higher temps improve mass transfer and resolution (

) of the M/DHM pair [3].
Mobile Phase A Water + 0.1% Formic Acid (or Phosphoric Acid)Acid suppresses silanol activity, reducing tailing for Yangonin.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN provides sharper peaks; MeOH offers better selectivity for the lactone ring. A 1:1 mix or Isopropanol additive is often the "secret weapon" for separation.
Detection 240-246 nm (Lactones) 350-360 nm (Chalcones)Dual-wavelength monitoring is mandatory. Chalcones are virtually invisible at 240 nm; Lactones are invisible at 360 nm.
Standard Elution Order (C18)
  • Methysticin (M)[2][3][4][6][7][8]

  • Dihydromethysticin (DHM) (Critical Pair 1)

  • Kavain (K)[2][4][8]

  • Dihydrokavain (DHK) (Critical Pair 2)

  • Yangonin (Y)[2][4]

  • Desmethoxyyangonin (DMY)[2][3][5]

  • Flavokawains (C

    
     A 
    
    
    
    B) (Elute significantly later)
Part 2: Troubleshooting Guides
Module A: The "Critical Pair" Co-elution

Symptom: Methysticin and Dihydromethysticin (or K/DHK) appear as a single broad peak or a "shoulder" peak.

Root Cause: These pairs differ only by a single double bond (C7-C8). On standard C18 columns at ambient temperature, their hydrophobicity is nearly identical.

Diagnostic Workflow:

CoElutionLogic Start Issue: M/DHM or K/DHK Co-elution CheckTemp 1. Check Column Temp Is it < 40°C? Start->CheckTemp ActionTemp Increase to 50-60°C (Improves Mass Transfer) CheckTemp->ActionTemp Yes CheckMP 2. Check Organic Modifier Using 100% ACN? CheckTemp->CheckMP No ActionMP Switch to MeOH or Add Isopropanol (IPA) CheckMP->ActionMP Yes CheckCol 3. Check Column Type Standard C18? CheckMP->CheckCol No ActionCol Switch to Phenyl-Hexyl or Polar-Embedded C18 CheckCol->ActionCol Yes

Figure 1: Decision tree for resolving kavalactone critical pairs. Note that temperature is often the most overlooked variable.

Technical Fixes:

  • The Temperature Effect: Increasing column temperature to 60°C is the most effective way to separate M and DHM without changing the column. It reduces mobile phase viscosity and improves the adsorption-desorption kinetics of the saturated vs. unsaturated lactone ring [3].

  • Solvent Selectivity: If using ACN, the

    
    -
    
    
    
    interactions are weaker. Replacing 10-20% of the organic phase with Methanol or Isopropanol changes the solvation around the lactone ring, often splitting the critical pair.
Module B: Ghost Peaks & Isomerization (Chalcones)

Symptom: Appearance of small, unexplained peaks just before the main Yangonin or Flavokawain peaks, or shifting retention times.

Root Cause: Photo-isomerization. Yangonin and Flavokawains contain conjugated double bonds sensitive to UV light. They can flip from the naturally occurring trans-isomer to the cis-isomer during extraction or storage [4].

Protocol for Stability:

  • Amber Glassware: All standards and samples must be prepared in amber vials.

  • Avoid Protic Solvents for Storage: While Methanol is good for extraction, storing standards in Methanol can accelerate isomerization or methnolysis. Acetonitrile is preferred for stock solutions.

  • Extraction Workflow:

SamplePrep Raw Raw Root Powder Extract Extract: Acetone/Water (Avoid 100% EtOH/MeOH) Raw->Extract Filter Filter: 0.2 µm PTFE (Rapid Filtration) Extract->Filter Vial Amber Vial Analysis < 24 hrs Filter->Vial

Figure 2: Sample preparation workflow to minimize cis-trans isomerization of chalcones.

Frequently Asked Questions (FAQ)

Q: Why is my Yangonin peak splitting? A: This is likely cis-trans isomerization . The cis-isomer typically elutes slightly earlier than the trans-isomer. If you see a small "pre-peak" with a similar UV spectrum, it is the cis-isomer. To confirm, leave the sample on the bench exposed to light for 2 hours and re-inject; if the pre-peak grows, it is an isomer, not an impurity.

Q: I cannot see Flavokawains in my chromatogram. A: Check your detection wavelength. Flavokawains (chalcones) are yellow-orange pigments with max absorption at 350-360 nm . They have negligible absorbance at the kavalactone wavelength (240 nm). You must use a Diode Array Detector (DAD) or switch wavelengths during the run.

Q: Can I use a short column (50mm) for high throughput? A: Only if you are using Sub-2-micron (UHPLC) particles. For standard HPLC (3.5 or 5 µm), a 50mm column will likely fail to resolve Methysticin from Dihydromethysticin. A 100mm or 150mm column is recommended for robust separation.

Q: My peaks are tailing significantly. A: Kavalactones are lactones, but the matrix often contains alkaloids or basic impurities. Ensure your water phase contains 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 3-4) . Neutral pH mobile phases often result in peak tailing due to secondary silanol interactions.

References
  • AOAC International. (2018). Standard Method Performance Requirements (SMPRs®) for Determination of Kavalactones and/or Flavokavains.[9] AOAC SMPR 2018.005.

  • Wang, Y., et al. (2018).[4][10] A stable isotope dilution tandem mass spectrometry method of major kavalactones and its applications. PLOS ONE, 13(5).[10]

  • Liu, Y., et al. (2019). A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava). Journal of Chromatography B.

  • Meissner, O., & Häberlein, H. (2005). HPLC analysis of flavokavins and kavapyrones from Piper methysticum Forst.[5][11] Journal of Chromatography B, 826(1-2), 46-49.

Sources

Technical Support Center: Enhancing the Bioavailability of 6'-Hydroxy-2',4'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6'-Hydroxy-2',4'-dimethoxychalcone. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenges associated with the poor bioavailability of this promising chalcone. By understanding the underlying physicochemical and metabolic barriers, you can select and optimize appropriate formulation strategies to enhance its therapeutic potential.

Part 1: Foundational Issues & Initial Assessment

This section addresses the fundamental reasons for the low bioavailability of 6'-Hydroxy-2',4'-dimethoxychalcone and the initial steps for characterization.

FAQ 1.1: We are observing very low plasma concentrations of 6'-Hydroxy-2',4'-dimethoxychalcone after oral administration in our animal models. What are the primary reasons for this?

Answer: The poor oral bioavailability of 6'-Hydroxy-2',4'-dimethoxychalcone, like many other chalcones and polyphenolic compounds, is typically multifactorial. The two most significant barriers are:

  • Poor Aqueous Solubility: This compound is highly lipophilic (estimated LogP > 3.0), which severely limits its dissolution in the gastrointestinal (GI) fluid.[1] According to the Biopharmaceutics Classification System (BCS), it is likely a Class II compound (low solubility, high permeability).[2] For a drug to be absorbed, it must first be dissolved. Limited dissolution is often the rate-limiting step for absorption.[3]

  • Extensive First-Pass Metabolism: After absorption from the gut, the compound is transported via the portal vein to the liver, where it undergoes extensive metabolism by cytochrome P450 (CYP) enzymes and phase II conjugation enzymes (e.g., glucuronidation).[4][5] This metabolic transformation converts the active compound into more water-soluble, inactive metabolites that are readily excreted, significantly reducing the amount of unchanged drug that reaches systemic circulation.

The interplay between these two factors creates a significant hurdle for achieving therapeutic plasma concentrations via oral delivery.

G cluster_GITract GI Tract cluster_Liver Liver Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Solubility Barrier Permeation Permeation Dissolution->Permeation Absorption Metabolism First-Pass Metabolism Permeation->Metabolism Portal Vein Systemic Circulation Systemic Circulation Metabolism->Systemic Circulation Reduced Bioavailability Excretion Excretion Metabolism->Excretion

Caption: Key barriers limiting the oral bioavailability of lipophilic compounds.

Part 2: Troubleshooting Formulation Strategies

Once the foundational issues are understood, the next step is to select and optimize a formulation strategy. This section provides troubleshooting for common techniques.

FAQ 2.1: We attempted to create a nanoemulsion, but the formulation is unstable, showing phase separation and particle size growth within hours. How can we resolve this?

Answer: Nanoemulsion instability is a common issue stemming from improper selection of components or suboptimal process parameters. A stable nanoemulsion relies on creating a fine oil droplet dispersion (<200 nm) stabilized by an interfacial film of surfactants and co-surfactants.[6][7]

Troubleshooting Steps:

  • Component Selection is Critical:

    • Oil Phase: Ensure the chalcone has high solubility in the chosen oil (e.g., medium-chain triglycerides like Miglyol 812, oleic acid). Poor solubility can lead to drug precipitation.

    • Surfactant & Co-surfactant (S/CoS): The Hydrophile-Lipophile Balance (HLB) of your surfactant system is crucial. For an oil-in-water (o/w) nanoemulsion, you generally need a system with a higher HLB (e.g., 12-16). Polysorbates (Tween® 80, Tween® 20) and lecithins are common choices.[7] A co-surfactant (e.g., Transcutol®, ethanol, propylene glycol) helps to fluidize the interfacial film and further reduce droplet size. The ratio of Surfactant to Co-surfactant (Smix) must be optimized.

  • Re-evaluate Your Smix Ratio: The ratio of oil to Smix and the ratio of surfactant to co-surfactant within the Smix are the most important factors for stability. Construct a pseudo-ternary phase diagram to identify the optimal ratios that result in a large, stable nanoemulsion region.

  • Energy Input: Spontaneous emulsification may not provide enough energy.[7] High-energy methods like high-pressure homogenization or ultrasonication are often required to achieve a small and uniform droplet size, which is critical for long-term kinetic stability.[6][8]

Optimized Protocol: High-Pressure Homogenization for Chalcone Nanoemulsion

  • Preparation of Phases:

    • Oil Phase: Dissolve 6'-Hydroxy-2',4'-dimethoxychalcone in the selected oil (e.g., MCT) with gentle heating (40-50°C) to ensure complete solubilization. Add the surfactant (e.g., Lecithin S75).

    • Aqueous Phase: Dissolve the co-surfactant (e.g., Polysorbate 80) in purified water. Heat to the same temperature as the oil phase.[6]

  • Formation of Coarse Emulsion: Add the aqueous phase to the oil phase dropwise under constant high-speed stirring (e.g., 1000-2000 rpm) for 15-30 minutes to form a milky, coarse pre-emulsion.

  • Homogenization: Immediately process the pre-emulsion through a high-pressure homogenizer. Operate at >15,000 PSI for 5-10 cycles. Maintain temperature control throughout the process to prevent degradation.

  • Characterization (Self-Validation):

    • Measure particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Target: Mean particle size < 200 nm, PDI < 0.3.

    • Measure Zeta Potential. Target: A value of ±30 mV or greater indicates good electrostatic stability.

    • Visually inspect for phase separation after 24 hours and 1 week at both room temperature and 4°C.

Table 1: Example Nanoemulsion Component Comparison

ComponentTypeTypical Concentration (% w/w)Function
Miglyol 812Oil (MCT)5 - 15%Drug solvent/carrier
Lecithin S75Surfactant5 - 10%Primary emulsifier, forms interfacial film
Polysorbate 80Co-surfactant2 - 8%Reduces interfacial tension, enhances stability
Purified WaterAqueous Phaseq.s. to 100%Continuous phase
FAQ 2.2: Our solid dispersion formulation shows drug recrystallization during stability studies. How can we create a stable amorphous system?

Answer: Recrystallization is the primary failure mode for amorphous solid dispersions (SDs), as it negates the solubility advantage.[2][9] Stability depends on inhibiting molecular mobility and preventing the drug from rearranging into its crystalline lattice.

Troubleshooting Steps:

  • Polymer Selection: The choice of polymer is paramount. The polymer must be miscible with the drug and ideally form strong intermolecular interactions (e.g., hydrogen bonds) to inhibit crystallization. High glass transition temperature (Tg) polymers like PVP K30, HPMC-AS, or Soluplus® are often excellent choices as they keep the system in a glassy state at storage temperatures.[3][10]

  • Drug Loading: Overloading the polymer matrix is a common cause of instability. Reduce the drug-to-polymer ratio. A typical starting point is 1:4 or 1:9 (drug:polymer). Perform Differential Scanning Calorimetry (DSC) on various ratios to assess miscibility and check for a single Tg.

  • Preparation Method: The method used to create the SD can impact stability.

    • Solvent Evaporation: Ensure complete removal of the solvent. Residual solvent can act as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates recrystallization.[3] Use a high vacuum and adequate drying time.

    • Melt Extrusion: This method often produces more stable dispersions by achieving intimate mixing at the molecular level.[2] However, the drug must be thermally stable at the processing temperature.

Caption: Workflow for preparing and validating amorphous solid dispersions.

FAQ 2.3: We are considering cyclodextrin complexation. How do we select the right cyclodextrin and confirm complex formation?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate lipophilic guest molecules, like your chalcone, within their hydrophobic cavity, thereby increasing aqueous solubility.[11][12]

  • Selection of Cyclodextrin:

    • β-Cyclodextrin (β-CD): Often a good starting point due to its cavity size being suitable for many drug molecules. However, its own aqueous solubility is limited.

    • Modified β-CDs: For significantly enhanced solubility, Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are superior choices. They are much more water-soluble and have a better safety profile for parenteral administration.[13][14]

  • Determining Stoichiometry and Stability Constant (Ks):

    • Phase Solubility Studies: This is the foundational experiment. Prepare a series of aqueous solutions with increasing concentrations of the selected CD. Add an excess amount of the chalcone to each solution. Shake at a constant temperature until equilibrium is reached (24-72 hours). Filter the samples and measure the concentration of the dissolved chalcone (e.g., by UV-Vis spectrophotometry or HPLC).

    • Plotting the Data: Plot the total dissolved chalcone concentration against the CD concentration. The shape of the plot reveals the stoichiometry. A linear (AL-type) plot indicates a 1:1 complex. The stability constant (Ks) can be calculated from the slope and intercept of this line, indicating the strength of the interaction.[13]

  • Confirmation of Complex Formation (Solid State):

    • Prepare the solid complex, typically by co-precipitation or freeze-drying.

    • DSC: The melting endotherm of the pure drug should disappear or shift in the thermogram of the complex, indicating it is no longer in a crystalline state but is encapsulated within the CD.

    • FT-IR Spectroscopy: Characteristic vibrational bands of the drug will shift or change in intensity upon complexation.

    • 1H NMR: Protons of the drug molecule that are inside the CD cavity will show a chemical shift in the NMR spectrum, providing definitive proof of inclusion.[15]

Part 3: Overcoming Metabolic Hurdles

Even with enhanced solubility, first-pass metabolism can remain a major barrier.

FAQ 3.1: Our in vitro liver microsomal assays show rapid degradation of the chalcone. How can we mitigate this in vivo?

Answer: Rapid metabolism in liver microsomes confirms that the compound is a substrate for metabolic enzymes, likely CYPs.[5] While redesigning the molecule is a medicinal chemistry approach, a formulation strategy is to co-administer a metabolic inhibitor.

Piperine as a Bioenhancer:

Piperine, the active alkaloid from black pepper, is a well-documented "bioenhancer."[16][17] Its mechanism of action is multifaceted:

  • Inhibition of CYP Enzymes: Piperine is a potent inhibitor of several key drug-metabolizing enzymes, including CYP3A4, which is responsible for the metabolism of a vast number of drugs.[4][5]

  • Inhibition of Glucuronidation: It can inhibit UDP-glucuronosyltransferase (UGT) enzymes, preventing Phase II conjugation.[4]

  • Inhibition of Efflux Pumps: It can inhibit the P-glycoprotein (P-gp) efflux pump in the intestinal wall, which pumps absorbed drugs back into the gut lumen, thereby increasing net absorption.[4]

Experimental Approach:

In your animal studies, co-administer your optimized chalcone formulation (e.g., the nanoemulsion) with piperine (typically 10-20 mg/kg in rodents). Compare the pharmacokinetic profile (AUC, Cmax) to that of the formulation administered alone. A significant increase in plasma concentration and exposure would validate this approach.[5]

G cluster_enzymes Metabolic Barriers Chalcone Chalcone CYP3A4 CYP3A4 Chalcone->CYP3A4 UGT UGT Chalcone->UGT P-gp P-gp Chalcone->P-gp Systemic_Circulation Increased Bioavailability Chalcone->Systemic_Circulation Low Piperine Piperine Piperine->CYP3A4 Inhibits Piperine->UGT Inhibits Piperine->P-gp Inhibits Inactive_Metabolites Inactive Metabolites CYP3A4->Inactive_Metabolites UGT->Inactive_Metabolites P-gp->Chalcone Efflux

Caption: Mechanism of piperine as a bioenhancer for chalcones.

References

  • Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • MedCrave online. Solid dispersions: A technology for improving bioavailability. (2019).
  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. (2025).
  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ManTech Publications. Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
  • SciSpace. Solid Dispersions : An Approach to Enhance the Bioavailability of Poorly Water-Soluble Drugs.
  • Taylor & Francis Online. Solid Dispersion: An Alternative Technique for Bioavailability Enhancement of Poorly Soluble Drugs.
  • BioPerine®. Mechanisms of Action.
  • Semantic Scholar. Role of Piperine As A Bioavailability Enhancer.
  • IJISRT. Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release.
  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Journal of Drug Delivery and Therapeutics. A Systematic Review of Piperine as a Bioavailability Enhancer. (2023).
  • ResearchGate. A Systematic Review of Piperine as a Bioavailability Enhancer. (2025).
  • PMC. Bioavailability enhancers of herbal origin: An overview.
  • ACS Publications. Theoretical and Experimental Study of Inclusion Complexes of β-Cyclodextrins with Chalcone and 2′,4′-Dihydroxychalcone | The Journal of Physical Chemistry B.
  • Preprints.org. New Derivatives of Chalcones, Chromens and Stilbenoids, Complexed with Methyl-β-Cyclodextrin, Show Antioxidant Properties and Antibacterial Synergism with Antibiotics. (2024).
  • PMC. In vitro and in vivo Effects of Free and Chalcones-Loaded Nanoemulsions: Insights and Challenges in Targeted Cancer Chemotherapies.
  • PMC. Nanoemulsions containing a synthetic chalcone as an alternative for treating cutaneous leshmaniasis: optimization using a full factorial design.
  • ACS Publications. 2-Hydroxychalcone−β-Cyclodextrin Conjugate with pH-Modulated Photoresponsive Binding Properties. (2022).
  • PMC. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.
  • ResearchGate. Investigation of indole chalcones encapsulation in β-cyclodextrin: determination of stoichiometry, binding constants and thermodynamic parameters | Request PDF. (2025).
  • MDPI. Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications. (2024).
  • FooDB. Showing Compound 2'-Hydroxy-4',6'-dimethoxychalcone (FDB011797). (2010).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Dimethoxy Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, represent a privileged scaffold in medicinal chemistry. Their synthetic accessibility and diverse biological activities have made them a focal point for drug discovery.[1][2] Among the various substitutions, the introduction of dimethoxy groups has been shown to significantly modulate the pharmacological profile of chalcones, influencing their anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an in-depth comparison of dimethoxy chalcone analogues, elucidating the critical role of methoxy group positioning on their biological activity, supported by experimental data and detailed protocols.

The Decisive Role of Methoxy Group Placement in Anticancer Activity

The substitution pattern of methoxy groups on the chalcone scaffold is a key determinant of their anticancer efficacy. The presence and location of these groups can profoundly impact cytotoxicity and the mechanism of action, such as the inhibition of tubulin polymerization.[3]

Comparative Analysis of Anticancer Potency

Generally, an increase in the number of methoxy groups correlates with enhanced cytotoxic activity. However, the specific positioning on both the A and B rings is crucial for optimizing this effect.

For instance, studies have shown that chalcones with a 3,4,5-trimethoxy pattern on the B-ring exhibit potent antitubulin activity, mimicking the A-ring of the well-known tubulin polymerization inhibitor, combretastatin A-4.[3] While our focus is on dimethoxy chalcones, this highlights the importance of the B-ring substitution. In the case of dimethoxy chalcones, compounds with methoxy groups at the 2' and 6'-positions of the B-ring have demonstrated significant anticancer activities against various human cancer cell lines.[4]

The substitution on the A-ring also plays a vital role. For example, 2',5'-dimethoxychalcone derivatives have been synthesized and evaluated as microtubule-targeted anticancer agents, showing significant cytotoxic effects against human bladder (NTUB1) and prostate (PC3) cancer cell lines.[5]

Table 1: Comparative Cytotoxicity (IC₅₀ µM) of Representative Dimethoxy Chalcones

Compound/Substitution PatternHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)Reference
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)10.05 ± 0.22---[6]
2',5'-dimethoxychalcone derivative 13 ----[5]
2',5'-dimethoxychalcone derivative 17 ----[5]
4-Methoxy-3',4',5'-trimethoxychalcone--1.8-[7]
Chalcone with 2',6'-dimethoxy on B-ring (b29 )PromisingPromisingPromisingPromising[4]

Note: A direct comparison is challenging due to variations in tested cell lines and experimental conditions across studies. The table aims to provide illustrative examples.

Mechanistic Insights: The Causality Behind Methoxy Substitutions

The anticancer activity of dimethoxy chalcones is often attributed to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The methoxy groups are thought to enhance the binding affinity of the chalcone molecule to the colchicine-binding site on tubulin. This interaction disrupts the formation of the mitotic spindle, a critical structure for cell division, ultimately leading to programmed cell death.

The electron-donating nature of methoxy groups can also influence the electronic properties of the chalcone scaffold, potentially affecting its interaction with other biological targets and its metabolic stability.[4]

Modulating the Inflammatory Response: The Anti-inflammatory Effects of Dimethoxy Chalcones

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chalcones have emerged as promising anti-inflammatory agents, and the presence of dimethoxy groups can significantly enhance this activity.[8][9]

Key Findings in Anti-inflammatory Activity

The anti-inflammatory effects of dimethoxy chalcones are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

A notable example is 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC), which has demonstrated potent anti-inflammatory effects. It significantly mitigates the lipopolysaccharide (LPS)-induced expression of NO, PGE2, inflammatory cytokines, COX-2, and iNOS proteins in RAW 264.7 macrophage cells.[9][10] The mechanism involves the downregulation of the NF-κB signaling pathway, a central regulator of inflammation.[9][10]

Another study highlighted that 2'-hydroxy-3',4',3,4-tetramethoxychalcone was effective in reducing LTB4 release from human neutrophils and inhibited synovial human recombinant phospholipase A2 activity, demonstrating its potential in targeting specific inflammatory pathways.[11]

Table 2: Inhibition of Nitric Oxide (NO) Production by Dimethoxy Chalcones

CompoundCell LineIC₅₀ (µM)Reference
4-Hydroxy-3,3',4',5'-tetramethoxychalconeMacrophages0.3[7]
3,3',4',5'-tetramethoxychalconeMacrophages0.3[7]
2'-hydroxy-4',6'-dimethoxychalconeRAW 264.7Potent Inhibition[9][10]
Rationale for Experimental Choices in Anti-inflammatory Assays

The choice of LPS-stimulated macrophages (like RAW 264.7) is a standard and reliable in vitro model to screen for anti-inflammatory activity. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response, leading to the production of a cascade of inflammatory mediators. Measuring the inhibition of key players like NO and pro-inflammatory cytokines provides a robust indication of the compound's anti-inflammatory potential.

The Complex Role of Dimethoxy Substituents in Antimicrobial Activity

The influence of dimethoxy substitution on the antimicrobial properties of chalcones is more nuanced compared to their anticancer and anti-inflammatory effects. While some dimethoxy chalcones exhibit good antibacterial activity, the presence of methoxy groups can sometimes be detrimental.

Structure-Activity Relationship in Antimicrobial Chalcones

For instance, one study found that the presence of methoxyl groups on ring A of a chalcone reduced its activity against Micrococcus luteus.[1] Conversely, another study reported that (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one showed excellent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[12]

This suggests that the overall substitution pattern, including the presence of other functional groups like hydroxyls, plays a crucial role in determining the antimicrobial efficacy. The α,β-unsaturated ketone moiety is generally considered essential for the biological activities of chalcones, acting as a Michael acceptor.[8][12]

Table 3: Minimum Inhibitory Concentration (MIC) of a Dimethoxy Chalcone

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)Reference
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one12562.5250125[12]

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the findings, it is imperative to follow well-defined and validated experimental protocols.

Protocol 1: Evaluation of Cytotoxicity using the MTT Assay

This protocol provides a quantitative measure of a compound's ability to inhibit cell proliferation.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dimethoxy chalcone derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Assay

This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in activated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the dimethoxy chalcone for 1 hour. Then, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of Solution A and Solution B immediately before use.

  • Assay Procedure: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the Griess reagent to each well and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key principles of dimethoxy chalcone SAR and a typical experimental workflow.

SAR_Dimethoxy_Chalcones cluster_A Ring A Substitutions cluster_B Ring B Substitutions cluster_Activity Biological Activity A_pos 2' 3' 4' 5' 6' Chalcone_Core Chalcone Scaffold (1,3-diphenyl-2-propen-1-one) Anticancer Anticancer (e.g., Tubulin Inhibition) A_pos:f0->Anticancer 2',5'-dimethoxy: Cytotoxic [7] Anti_inflammatory Anti-inflammatory (e.g., NO Inhibition) A_pos:f4->Anti_inflammatory 2'-OH, 4',6'-dimethoxy: Potent [8, 11] Antimicrobial Antimicrobial (Variable Effect) A_pos:f2->Antimicrobial Methoxy on Ring A: Can decrease activity [3] B_pos 2 3 4 5 6 B_pos:f2->Anticancer 3,4,5-trimethoxy: Potent Antitubulin [6] B_pos:f1->Antimicrobial 3,4-dimethoxy: Active [12]

Caption: Key SAR insights for dimethoxy chalcones.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Dimethoxy Chalcone Analogues Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer_Assay Anticancer Screening (MTT Assay on Cancer Cell Lines) Purification->Anticancer_Assay Anti_inflammatory_Assay Anti-inflammatory Screening (Griess Assay on Macrophages) Purification->Anti_inflammatory_Assay Antimicrobial_Assay Antimicrobial Screening (MIC Determination) Purification->Antimicrobial_Assay Data_Analysis IC₅₀ / MIC Determination Anticancer_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: A typical experimental workflow.

References

  • The structure–activity relationships (SAR) study of 2′,4 - ResearchGate. [Link]

  • Structural requirements of 2′,4′,6′-tris(methoxymethoxy) chalcone derivatives for anti-inflammatory activity: The importance of a 2′-hydroxy moiety - ResearchGate. [Link]

  • Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments - MDPI. [Link]

  • Hydroxy Chalcones and Analogs with Chemopreventive Properties - MDPI. [Link]

  • Proposed SAR for chalcone derivatives as anticancer agents. - ResearchGate. [Link]

  • Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents - PubMed. [Link]

  • Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed. [Link]

  • Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC - NIH. [Link]

  • Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed. [Link]

  • Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC. [Link]

  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives - GSC Online Press. [Link]

  • Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed. [Link]

  • Synthetic chalcones of biological importance (a) 2,4‐dimethoxy‐4 - ResearchGate. [Link]

  • Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity - PMC. [Link]

  • Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed. [Link]

  • Antioxidant and Anti-inflammatory Related Activities of Selected Synthetic Chalcones: Structure-Activity Relationship Studies Using Computational Tools | Scilit. [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC. [Link]

  • Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities - Advanced Journal of Chemistry, Section A. [Link]

  • Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities - Advanced Journal of Chemistry, Section A. [Link]

  • Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (PDF) Design, synthesis, and biological evaluation of chalcones for anticancer properties targeting glycogen synthase kinase 3 beta - ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC - NIH. [Link]

  • Chalcones: Synthetic Chemistry Follows Where Nature Leads - LJMU Research Online. [Link]

  • Study on the Relationship between the Structure and Antioxidant Activities of Chalcones. [Link]

  • Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. [Link]

  • 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed. [Link]

  • Anticancer and antimicrobial activity of methoxy amino chalcone derivatives - Der Pharma Chemica. [Link]

Sources

Safety Operating Guide

6'-Hydroxy-2',4'-dimethoxychalcone: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 6'-Hydroxy-2',4'-dimethoxychalcone (Flavokawain B analog) down the drain or in municipal trash. [1][2]

While this compound is a naturally occurring flavonoid derivative found in plants like Alpinia and Sophora species, it is a concentrated bioactive agent. As a Senior Application Scientist, I emphasize that its chemical structure—specifically the


-unsaturated ketone moiety—makes it a Michael Acceptor .[1][2] This reactivity allows it to covalently bind to proteins (cysteine residues), posing risks of skin sensitization and cytotoxicity.

Disposal Classification:

  • RCRA Status (USA): Non-listed (Not P, U, F, or K listed).[1][2]

  • Generator Determination: Treat as Hazardous Chemical Waste (Irritant/Bioactive).[1][2]

  • Waste Stream: Non-Halogenated Organic.[1][2]

Hazard Identification & Scientific Rationale

To handle this chemical safely, you must understand why it is hazardous.

FeatureDescriptionOperational Implication
Chemical Class Chalcone (Flavonoid precursor)Lipophilic; penetrates skin barriers easily.[1][2]
Reactive Moiety

-Unsaturated Ketone
Michael Acceptor: Reacts with nucleophiles in biological systems.[1][2] Potential skin sensitizer.[1][2]
Physical State Yellow Crystalline SolidHigh visibility, but dust can be an inhalation hazard.[1]
Solubility DMSO, Ethanol, AcetoneDo not use water for spill cleanup; it will not dissolve.[1]

GHS Classification:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may not suffice for prolonged contact with concentrated chalcone solutions due to their lipophilicity.[1][2]

PPE ItemSpecificationRationale
Gloves Double Nitrile (0.11 mm min) or Butyl Rubber Prevents permeation of lipophilic organic solutions.[1][2]
Eye Protection Chemical Safety GogglesPrevent corneal damage from irritant dust/splash.[1][2]
Respiratory N95 (for solids) or Fume HoodPrevent inhalation of irritant dust (H335).[1][2]
Clothing Lab Coat (Buttoned), Long SleevesPrevent dermal contact and sensitization.

Detailed Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired chemicals, excess synthesis yield, or degraded samples.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1][2]

  • Transfer: Transfer the solid carefully inside a chemical fume hood to avoid dust generation.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 6'-Hydroxy-2',4'-dimethoxychalcone.[1][2][5]

    • Hazards: Irritant, Bioactive.[1]

    • State: Solid.[1][2][4][5][6]

  • Segregation: Store in the Solid Organic Waste bin. Do not mix with oxidizers (e.g., nitrates, perchlorates) as organic solids can act as fuel.

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable for: HPLC effluent, reaction mother liquors, or stock solutions in DMSO/Ethanol.[1][2]

  • Solvent Compatibility Check: Ensure the solvent (e.g., DMSO, Methanol) is compatible with your facility's organic waste stream.

  • Segregation:

    • Non-Halogenated: If dissolved in Ethanol, Methanol, DMSO, or Acetone.

    • Halogenated: If dissolved in Chloroform or Dichloromethane (DCM).[1][2]

  • Action: Pour into the appropriate carboy (Jerrycan).

  • Rinsing: Triple rinse the original vessel with a small volume of acetone. Add the rinsate to the waste container.[1] Do not rinse with water first , as the compound will precipitate and stick to the glass.

Scenario C: Trace Contaminated Debris

Applicable for: Weigh boats, pipette tips, gloves, and paper towels.[1][2]

  • Bagging: Place items in a clear, chemically resistant plastic bag (4 mil thickness).

  • Sealing: Zip-tie or tape the bag closed to prevent dust release.[1][2]

  • Disposal: Place in the Dry Laboratory Hazardous Waste box (often a black or yellow bin, depending on facility).

    • Note: Do not throw in regular office trash.[1][2] The yellow dust is highly visible and will trigger a safety audit if found in municipal waste.[1]

Spill Management Protocol

Pre-requisite: Only clean up minor spills (< 50 g). For larger spills, evacuate and contact EHS.

  • Isolate: Mark the area.[1][2] Alert nearby personnel.

  • PPE Up: Don goggles and double nitrile gloves.[1][2]

  • Containment (Solid):

    • Do not dry sweep (creates dust).[1][2]

    • Cover the powder with a paper towel dampened with Ethanol or Acetone .[1][2]

    • Wipe up the powder.[1] The solvent helps dissolve/adhere the powder to the wipe.

  • Containment (Liquid):

    • Cover with an inert absorbent (Vermiculite or polypropylene pads).[1][2]

  • Clean: Wipe the surface with 70% Ethanol until no yellow residue remains.[1][2]

  • Dispose: Place all cleanup materials into a hazardous waste bag (Scenario C).

Waste Decision Logic (Visualized)

DisposalFlow Start Waste Generation: 6'-Hydroxy-2',4'-dimethoxychalcone StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystal) StateCheck->SolidPath Pure Substance LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved TracePath Trace (Gloves/Wipes) StateCheck->TracePath Contaminated Items SolidAction Containerize in HDPE/Glass Label 'Toxic/Irritant' SolidPath->SolidAction LiquidCheck Check Solvent Type LiquidPath->LiquidCheck TraceAction Bag in Chem-Resistant Bag Dry HazWaste Bin TracePath->TraceAction BinSolid Solid Hazardous Waste Stream SolidAction->BinSolid Halo Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (DMSO, EtOH, Acetone) LiquidCheck->NonHalo No Halogens BinHalo Halogenated Waste Stream Halo->BinHalo BinNonHalo Non-Halogenated Waste Stream NonHalo->BinNonHalo

Figure 1: Decision matrix for segregating chalcone waste streams to ensure regulatory compliance and safety.

References

  • Thermo Fisher Scientific. (2025).[1][2][4] Safety Data Sheet: 2'-Hydroxychalcone (Analogous Structure).[1][2][6] Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 4,4'-Dihydroxy-2',6'-dimethoxychalcone.[1][2] National Library of Medicine.[1] Retrieved from [1][2]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • ChemicalBook. (2025).[1][2][6] 4',6'-Dimethoxy-2'-hydroxychalcone Properties and Safety. Retrieved from [1][2]

  • Sigma-Aldrich (Merck). (2024).[1][2] Safety Data Sheet: Chalcone Derivatives.[1][2][6] Retrieved from [1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.